CP-24879 hydrochloride
Descripción
Propiedades
IUPAC Name |
4-(3-methylbutoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFESZSNFRSACMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582022 | |
| Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10141-51-2 | |
| Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Isopentoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: CP-24879 Hydrochloride for Non-alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and involves dysregulated lipid metabolism and inflammatory signaling. A promising therapeutic target in this context is the inhibition of delta-5 (Δ5D) and delta-6 (Δ6D) desaturases, key enzymes in the biosynthetic pathway of long-chain polyunsaturated fatty acids. CP-24879 hydrochloride, a potent and selective dual inhibitor of Δ5D and Δ6D, has emerged as a valuable research tool for investigating the role of these enzymes in NASH. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its use in NASH research.
Introduction to this compound
This compound is a potent, selective, and combined inhibitor of delta-5 and delta-6 desaturases.[1] These enzymes are critical for the synthesis of arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. By inhibiting Δ5D and Δ6D, CP-24879 effectively reduces the endogenous production of AA, thereby limiting the substrate available for the synthesis of these inflammatory mediators. This mechanism of action makes CP-24879 a compelling agent for studying the inflammatory component of NASH. Preclinical studies have demonstrated that CP-24879 can significantly reduce intracellular lipid accumulation and inflammatory injury in hepatocytes, highlighting its potential as a therapeutic strategy for NASH.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of Δ5D and Δ6D. These desaturases are key enzymes in the metabolic pathway that converts essential fatty acids, such as linoleic acid (LA) and α-linolenic acid (ALA), into long-chain polyunsaturated fatty acids (PUFAs), including arachidonic acid (AA) and eicosapentaenoic acid (EPA). In the context of NASH, an increased expression and activity of Δ5D and Δ6D have been observed, leading to an elevated production of AA.[1] AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate pro-inflammatory eicosanoids, which contribute to the hepatic inflammation characteristic of NASH.
By inhibiting Δ5D and Δ6D, CP-24879 disrupts this pathway, leading to a reduction in the synthesis of AA and its downstream inflammatory products. This ultimately helps to ameliorate the inflammatory response in the liver.
Preclinical Data
In Vitro Efficacy
Preclinical studies using hepatocyte cell culture models have demonstrated the efficacy of this compound in mitigating key features of NASH.
| Parameter | Cell Model | Treatment | Result | Reference |
| Lipid Accumulation | Hepatocytes | CP-24879 | Significantly reduced intracellular lipid accumulation. | [1] |
| Inflammation | Hepatocytes | CP-24879 | Significantly reduced inflammatory injury. | [1] |
| Desaturase Activity | Mouse Mastocytoma ABMC-7 cells | CP-24879 | Concentration-dependent inhibition of Δ5/Δ6 desaturase activity. | |
| Arachidonic Acid Levels | Mouse Mastocytoma ABMC-7 cells | CP-24879 | Depletion of arachidonic acid. | |
| Leukotriene C4 Production | Mouse Mastocytoma ABMC-7 cells | CP-24879 | Decreased production of leukotriene C4. |
In Vivo Efficacy
In vivo studies in mouse models of NASH have further substantiated the therapeutic potential of CP-24879.
| Parameter | Animal Model | Treatment | Result | Reference |
| Desaturase Activity | Mice | 3 mg/kg, t.i.d. | Approximately 80% inhibition of combined Δ5/Δ6 desaturase activities in the liver. | |
| Arachidonic Acid Levels | Mice | 3 mg/kg, t.i.d. | Nearly 50% depletion of arachidonic acid in the liver. |
Experimental Protocols
In Vitro Model of Hepatic Steatosis and Inflammation
This protocol describes the induction of a NASH-like phenotype in hepatocytes by sequential treatment with oleic acid to induce steatosis, followed by lipopolysaccharide (LPS) to induce inflammation.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Oleic acid (sodium salt)
-
Bovine serum albumin (BSA), fatty acid-free
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for Oil Red O staining
-
Triglyceride quantification kit
-
Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)
-
Reagents for RNA and protein analysis
Procedure:
-
Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows for 70-80% confluency after 24 hours.
-
Induction of Steatosis:
-
Prepare a stock solution of oleic acid complexed with BSA. A common ratio is 2:1 (oleic acid:BSA).
-
After 24 hours of cell attachment, replace the culture medium with a medium containing oleic acid (e.g., 0.5-1.0 mM) for 24 hours to induce lipid accumulation.
-
-
Induction of Inflammation:
-
Wash the cells with PBS to remove the oleic acid-containing medium.
-
Treat the cells with a medium containing LPS (e.g., 100 ng/mL) for another 24 hours to induce an inflammatory response.
-
For testing the effect of CP-24879, co-incubate the cells with LPS and various concentrations of this compound.
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for subsequent analyses.
-
Lipid Accumulation:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify the staining intensity or the number and size of lipid droplets.
-
Triglyceride Assay: Use a commercial kit to quantify the intracellular triglyceride content.
-
-
Gene and Protein Expression: Extract RNA and protein from the cell lysates to analyze the expression of genes and proteins involved in lipogenesis, inflammation, and fibrosis using qPCR and Western blotting, respectively.
-
-
Oil Red O Staining Protocol for Cultured Hepatocytes
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Hematoxylin (B73222) (for counterstaining)
-
Mounting medium
Procedure:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Briefly rinse with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
Mount the coverslips on microscope slides with an aqueous mounting medium.
-
Visualize and quantify the red-stained lipid droplets under a microscope.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Δ5D and Δ6D desaturases in the pathogenesis of NASH. Its ability to inhibit the production of pro-inflammatory arachidonic acid and subsequently reduce lipid accumulation and inflammation in preclinical models underscores the potential of targeting this pathway for NASH therapy. The experimental protocols provided in this guide offer a framework for researchers to utilize CP-24879 in their studies to further elucidate the complex mechanisms of NASH and to evaluate novel therapeutic strategies.
References
An In-depth Technical Guide to the Anti-inflammatory Properties of CP-24879 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-24879 hydrochloride is a potent and selective inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes, key regulators in the biosynthetic pathway of pro-inflammatory eicosanoids. By reducing the endogenous synthesis of arachidonic acid (AA), this compound demonstrates significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases. A key pathway in the inflammatory cascade is the metabolism of arachidonic acid into potent pro-inflammatory mediators such as leukotrienes and prostaglandins (B1171923). The synthesis of arachidonic acid from dietary essential fatty acids is dependent on the enzymatic activity of Δ5 and Δ6 desaturases. Consequently, the inhibition of these enzymes presents a logical and targeted approach for developing novel anti-inflammatory therapeutics. This compound has been identified as a mixed Δ5/Δ6 desaturase inhibitor, effectively reducing the substrate pool for the production of inflammatory eicosanoids.[1][2] This document serves as a technical resource for professionals engaged in inflammation research and drug development, consolidating the available data on the anti-inflammatory properties of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the Δ5 and Δ6 desaturase enzymes.[1] These enzymes are critical for the conversion of linoleic acid (LA) and alpha-linolenic acid (ALA) into arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. The primary anti-inflammatory mechanism of this compound is attributed to the depletion of the arachidonic acid pool.[2][3] This reduction in AA availability limits the substrate for downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Notably, studies have shown that this compound leads to a concentration-dependent decrease in the production of leukotriene C4 (LTC4).[1][2][3]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference |
| Δ6 + Δ5 Desaturase Inhibition | Mouse Mastocytoma ABMC-7 Cells | Concentration-dependent | Inhibition of desaturase activity | [2][3] |
| Arachidonic Acid (AA) Depletion | Mouse Mastocytoma ABMC-7 Cells | Concentration-dependent | Depletion of cellular AA levels | [2][3] |
| Leukotriene C4 (LTC4) Production | Mouse Mastocytoma ABMC-7 Cells | Concentration-dependent | Decreased production of LTC4 | [1][2][3] |
| Inflammatory Cytokine Expression | Hepatocytes | 0-10 μM | Blocks LPS-induced expression of inflammatory cytokines | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Combined Δ5/Δ6 Desaturase Inhibition | Mice | 3 mg/kg, t.i.d. | Approximately 80% inhibition in the liver | [2][3] |
| Arachidonic Acid (AA) Depletion | Mice | 3 mg/kg, t.i.d. | Nearly 50% depletion in the liver | [2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound is the inhibition of Δ5 and Δ6 desaturases, which disrupts the arachidonic acid cascade. This, in turn, reduces the production of pro-inflammatory eicosanoids. While a direct, experimentally verified link to the modulation of major inflammatory signaling pathways such as NF-κB and MAPK by this compound is not yet established in the available literature, the depletion of arachidonic acid and its metabolites is known to influence these pathways.[4][5]
Experimental Workflow for Assessing In Vitro Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro anti-inflammatory properties of this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on descriptions in the available literature.[2][3]
High-Throughput Radioassay for Δ6 Desaturase Activity
-
Objective: To quantify the enzymatic activity of Δ6 desaturase in vitro.
-
Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [1-14C]linoleic acid) to its corresponding product by Δ6 desaturase.
-
Generalized Methodology:
-
Cell Culture and Lysate Preparation: Culture relevant cells (e.g., mouse mastocytoma ABMC-7 cells) and prepare microsomal fractions, which are enriched in desaturase enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, co-factors (e.g., NADH), and the radiolabeled fatty acid substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion.
-
Reaction Termination and Saponification: Stop the reaction and saponify the lipids to release the fatty acids.
-
Extraction and Separation: Acidify the mixture and extract the fatty acids. Separate the substrate and product using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
-
Measurement of Leukotriene C4 (LTC4) Production
-
Objective: To quantify the amount of LTC4 released from cells following stimulation.
-
Principle: This protocol utilizes an enzyme-linked immunosorbent assay (ELISA) for the specific detection and quantification of LTC4 in cell culture supernatants.
-
Generalized Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., mouse mastocytoma ABMC-7 cells) and pre-treat with various concentrations of this compound.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187 or antigen for sensitized cells) to induce LTC4 production.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatants.
-
ELISA: Perform a competitive ELISA according to the manufacturer's instructions. Briefly, the LTC4 in the sample competes with a fixed amount of enzyme-labeled LTC4 for binding to a limited number of antibody-coated wells.
-
Detection: Add a substrate that is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of LTC4 in the sample.
-
Quantification: Measure the absorbance using a microplate reader and determine the LTC4 concentration by comparison to a standard curve.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of Δ5 and Δ6 desaturases. This leads to a reduction in the synthesis of arachidonic acid and its downstream pro-inflammatory metabolites. The available data supports its efficacy both in vitro and in vivo. Further research to elucidate the precise quantitative inhibitory concentrations (IC50) for the target enzymes and to explore the direct impact on key inflammatory signaling pathways such as NF-κB and MAPK will provide a more complete understanding of its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the inhibition of fatty acid desaturases as a strategy for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoids synthesis step by step [flipper.diff.org]
- 4. Arachidonic Acid but not Eicosapentaenoic Acid (EPA) and Oleic Acid Activates NF-κB and Elevates ICAM-1 Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on CP-24879 Hydrochloride and its Effect on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-24879 hydrochloride is a potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes, critical players in the metabolic pathways of polyunsaturated fatty acids. By inhibiting these enzymes, CP-24879 effectively reduces the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids. This inhibitory action translates into significant effects on lipid metabolism, including a reduction in intracellular lipid accumulation and triglyceride levels. This technical guide provides a comprehensive overview of the mechanism of action of CP-24879, its quantitative effects on lipid profiles, and detailed experimental protocols for its study.
Introduction
The landscape of metabolic research is continuously seeking novel therapeutic agents that can effectively modulate lipid metabolism to combat diseases such as non-alcoholic steatohepatitis (NASH), inflammatory disorders, and other metabolic syndromes. Fatty acid desaturases, particularly Δ5 and Δ6 desaturases, represent promising targets due to their rate-limiting roles in the biosynthesis of long-chain polyunsaturated fatty acids. This compound has emerged as a significant research compound for its ability to selectively inhibit these enzymes. This document serves as a technical resource, consolidating the available data on CP-24879's effects on lipid metabolism and providing detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its primary effect by inhibiting the enzymatic activity of Δ5 and Δ6 desaturases. These enzymes are responsible for introducing double bonds into fatty acid chains, a crucial step in the conversion of essential fatty acids like linoleic acid and α-linolenic acid into arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively.
The inhibition of Δ5 and Δ6 desaturases by CP-24879 leads to a significant reduction in the cellular pool of AA.[1] As AA is the primary substrate for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes, its depletion results in potent anti-inflammatory effects. Furthermore, the modulation of fatty acid composition impacts intracellular lipid storage, contributing to the compound's anti-steatotic properties.[2]
Data Presentation: Quantitative Effects on Lipid Metabolism
The following tables summarize the quantitative data on the effects of this compound on various parameters of lipid metabolism.
Table 1: In Vivo Effects of this compound in Mice
| Parameter | Dosage | Treatment Duration | Organ | Effect | Reference |
| Combined Δ5/Δ6 Desaturase Activity | 3 mg/kg, t.i.d. | - | Liver | ~80% inhibition | [1] |
| Arachidonic Acid Levels | 3 mg/kg, t.i.d. | - | Liver | ~50% depletion | [1] |
Table 2: In Vitro Effects of this compound
| Cell Line | Parameter | Concentration Range | Treatment Duration | Effect | Reference |
| Hepatocytes | Triglyceride Accumulation | 0-10 µM | 16 hours | Concentration-dependent inhibition | [3] |
| Mouse Mastocytoma ABMC-7 | Arachidonic Acid Levels | - | - | Concentration-dependent depletion | [1] |
| Mouse Mastocytoma ABMC-7 | Leukotriene C4 Production | - | - | Concentration-dependent decrease | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experimental protocols used to study the effects of this compound.
In Vitro Delta-5 and Delta-6 Desaturase Radioassay
This protocol is a generalized procedure based on common practices for measuring desaturase activity.
Materials:
-
Microsomal preparations from liver or relevant cells
-
Radiolabeled substrates: [1-14C]linoleic acid (for Δ6 desaturase) and [1-14C]dihomo-γ-linolenic acid (for Δ5 desaturase)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cofactors: ATP, CoA, NADH, MgCl2
-
This compound
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and microsomal protein.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.
-
Acidify the mixture and extract the fatty acids using an organic solvent.
-
Separate the substrate and the desaturated product using HPLC or TLC.
-
Quantify the radioactivity in the substrate and product fractions using a scintillation counter to determine the percentage of conversion and inhibition.
In Vitro Lipid Accumulation Assay in Hepatocytes
This protocol describes a common method for inducing and quantifying lipid accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Oleic acid
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution
-
Isopropanol
-
Microplate reader
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Induce lipid accumulation by treating the cells with oleic acid (typically 0.5-1 mM complexed to BSA) for 24 hours.[4]
-
Simultaneously treat the cells with varying concentrations of this compound or vehicle control.
-
After the incubation period, wash the cells with PBS and fix them with 4% PFA.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove unbound dye.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at approximately 500 nm using a microplate reader. The absorbance is directly proportional to the amount of accumulated lipid.
Conclusion
This compound is a valuable research tool for investigating the role of Δ5 and Δ6 desaturases in lipid metabolism and inflammation. Its ability to potently inhibit these enzymes and consequently reduce arachidonic acid synthesis and intracellular lipid accumulation underscores its potential as a lead compound for the development of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of CP-24879 and other desaturase inhibitors. Further research, particularly to elucidate its precise binding mode and in vivo efficacy in various disease models, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CP-24879: A Technical Guide to a Novel Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-24879, chemically identified as p-isopentoxyaniline, has been characterized as a potent, mixed inhibitor of delta-5 (Δ5) and delta-6 (Δ6) fatty acid desaturases. These enzymes are critical in the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. By inhibiting these desaturases, CP-24879 effectively reduces the cellular pool of AA, leading to a decrease in the production of these inflammatory mediators. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-24879, presenting available data in a structured format and outlining the experimental methodologies employed in its characterization.
Introduction
The inflammatory cascade is a complex biological process in which lipid mediators, particularly eicosanoids derived from arachidonic acid, play a central role.[1] The synthesis of arachidonic acid from dietary linoleic acid is a multi-step process involving the enzymatic activities of Δ6 and Δ5 desaturases.[1] Inhibition of these enzymes presents a logical therapeutic strategy for mitigating inflammation by limiting the availability of the primary substrate for eicosanoid production.[1] CP-24879 emerged from the screening of chemical and natural product libraries as a promising inhibitor of this pathway.[1]
Discovery and Synthesis
CP-24879, or p-isopentoxyaniline, was identified through high-throughput screening of various chemical libraries for its ability to inhibit Δ5 and Δ6 desaturase activity.[1] While the primary literature from its discovery does not provide a detailed synthetic protocol, the synthesis of p-isopentoxyaniline can be conceptually approached through standard organic chemistry reactions, such as the Williamson ether synthesis.
Conceptual Synthesis Pathway:
Caption: Conceptual workflow for the synthesis of CP-24879.
Mechanism of Action: Inhibition of Desaturase Activity
CP-24879 acts as a dual inhibitor of Δ5 and Δ6 desaturases, the rate-limiting enzymes in the conversion of linoleic acid to arachidonic acid. This inhibition leads to a reduction in the cellular levels of arachidonic acid and its subsequent metabolites.
Caption: Signaling pathway of arachidonic acid synthesis and the inhibitory action of CP-24879.
Preclinical Data
The preclinical evaluation of CP-24879 involved in vitro cell-based assays and in vivo studies in mice.
In Vitro Efficacy
Studies in mouse mastocytoma ABMC-7 cells demonstrated a concentration-dependent inhibition of desaturase activity by CP-24879.[1] This inhibition correlated with a reduction in arachidonic acid levels and a subsequent decrease in the production of leukotriene C4 (LTC4).[1]
Table 1: In Vitro Effects of CP-24879 in Mouse Mastocytoma ABMC-7 Cells
| Parameter | Effect | Observation |
| Desaturase Activity | Inhibition | Concentration-dependent |
| Arachidonic Acid Levels | Depletion | Correlated with desaturase inhibition |
| Leukotriene C4 (LTC4) Production | Decrease | Consequence of AA depletion |
Note: Specific IC50 values for desaturase inhibition are not detailed in the available literature.
In Vivo Efficacy
Chronic administration of CP-24879 to mice at the maximally tolerated dose resulted in significant inhibition of liver desaturase activity and a substantial depletion of hepatic arachidonic acid levels.[1]
Table 2: In Vivo Effects of CP-24879 in Mice
| Parameter | Dose | Effect |
| Combined Δ5/Δ6 Desaturase Activity (Liver) | 3 mg/kg, t.i.d. | ~80% inhibition[1] |
| Arachidonic Acid Levels (Liver) | 3 mg/kg, t.i.d. | ~50% depletion[1] |
Pharmacokinetic Profile
Pharmacokinetic studies of CP-24879 are not extensively detailed in the public domain. The available information suggests that the compound is rapidly cleared from circulation and possesses a relatively short half-life following intravenous administration.
Table 3: Pharmacokinetic Parameters of CP-24879
| Parameter | Value |
| Clearance | Rapid |
| Half-life | Short |
Note: Detailed quantitative pharmacokinetic data (e.g., clearance rate, volume of distribution, oral bioavailability) are not available in the reviewed literature.
Experimental Protocols
The following sections describe the general methodologies used in the characterization of CP-24879, as inferred from the available literature.
Desaturase Activity Assay (Radioassay)
A high-throughput radioassay was developed to quantify Δ5, Δ6, and Δ9 desaturase activities.[1]
General Protocol:
-
Substrate Preparation: Radiolabeled fatty acid substrates (e.g., [14C]-linoleic acid for Δ6 desaturase) are prepared.
-
Enzyme Source: Microsomal fractions from cultured cells or liver homogenates are used as the enzyme source.
-
Incubation: The enzyme source is incubated with the radiolabeled substrate in the presence of necessary cofactors (e.g., NADH, ATP, CoA) and varying concentrations of CP-24879.
-
Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted.
-
Analysis: The radiolabeled substrate and desaturated product are separated (e.g., by HPLC or TLC) and quantified using a scintillation counter.
In Vivo Studies in Mice
General Protocol:
-
Animal Model: Mice are used for in vivo efficacy and pharmacokinetic studies.
-
Dosing: CP-24879 is administered chronically via a specified route (e.g., intraperitoneal injection) at a maximally tolerated dose.
-
Sample Collection: At the end of the treatment period, liver tissue is collected for analysis of desaturase activity and fatty acid composition.
-
Analysis: Desaturase activity and arachidonic acid levels in the liver are determined using the methods described above.
Developmental Workflow
The development of CP-24879 followed a logical progression from initial screening to in vivo validation.
Caption: The developmental workflow of CP-24879.
Conclusion and Future Directions
CP-24879 has been identified as a novel mixed inhibitor of Δ5 and Δ6 desaturases, demonstrating the potential to reduce the synthesis of the pro-inflammatory mediator precursor, arachidonic acid. Preclinical studies have confirmed its efficacy in both in vitro and in vivo models. The findings suggest that inhibitors of Δ5 and/or Δ6 desaturases, such as CP-24879, could represent a valuable therapeutic strategy for the treatment of inflammatory conditions by modulating the production of eicosanoids.[1] Further research would be beneficial to fully elucidate its pharmacokinetic and safety profiles, as well as to explore its therapeutic potential in various inflammatory disease models.
References
An In-Depth Technical Guide to CP-24879 HCl: A Dual Inhibitor of Delta-5 and Delta-6 Desaturases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CP-24879 hydrochloride. The content herein is intended to support research and development efforts by providing detailed technical data, experimental methodologies, and visual representations of its biological activity.
Chemical Structure and Physicochemical Properties
CP-24879 HCl, also known as p-(Isopentyloxy)-aniline hydrochloride, is a potent and selective dual inhibitor of delta-5 (Δ5D) and delta-6 (Δ6D) desaturase enzymes.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of CP-24879 HCl
| Identifier | Value |
| IUPAC Name | 4-(3-Methylbutoxy)aniline hydrochloride[2] |
| Synonyms | This compound, p-(Isopentyloxy)-aniline HCl |
| CAS Number | 10141-51-2 |
| Chemical Formula | C₁₁H₁₈ClNO[2] |
| Molecular Weight | 215.72 g/mol [2] |
| SMILES Code | NC1=CC=C(OCCC(C)C)C=C1.[H]Cl[2] |
Table 2: Physicochemical Properties of CP-24879 HCl
| Property | Value |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO and ethanol[1] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[2] |
Mechanism of Action: Inhibition of Arachidonic Acid Synthesis
CP-24879 HCl exerts its biological effects by inhibiting the Δ5 and Δ6 desaturase enzymes, which are critical for the endogenous synthesis of arachidonic acid (AA).[3] These enzymes introduce double bonds into fatty acid chains, and their inhibition leads to a depletion of AA, a key precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[3][4] This reduction in AA levels is believed to be the primary mechanism behind the anti-inflammatory properties of CP-24879 HCl.[3]
The following diagram illustrates the arachidonic acid biosynthesis pathway and the points of inhibition by CP-24879 HCl.
Quantitative Biological Activity
The inhibitory potency of CP-24879 HCl against Δ5 and Δ6 desaturases has been quantified in various in vitro and in vivo models.
Table 3: In Vitro Inhibitory Activity of CP-24879 HCl
| Target | Cell/Tissue Type | IC₅₀ (µM) |
| Δ6-Desaturase | ABMC-7 cells | 0.015 |
| Δ6-Desaturase | Liver microsomes | 0.56 |
| Δ5-Desaturase | ABMC-7 cells | 0.67 |
| Δ5-Desaturase | Liver microsomes | 3.4 |
Data sourced from MedchemExpress[1]
Table 4: In Vivo Pharmacokinetic Parameters of CP-24879 HCl in Mice
| Parameter | Value |
| Dose | 33 mg/kg (IV, single dose) |
| Volume of Distribution (Vd) | 1.9 mL/g |
| Clearance (CL) | 0.56 mL/min |
| Half-life (t₁/₂) | 59 min |
Data sourced from MedchemExpress[1]
Experimental Protocols
Delta-5/Delta-6 Desaturase Inhibition Assay (Radiochemical Method)
This protocol describes a generalized method for determining the inhibitory activity of compounds like CP-24879 HCl on Δ5 and Δ6 desaturase enzymes using a radiochemical approach with liver microsomes.
Objective: To quantify the inhibition of Δ5 and Δ6 desaturase activity by CP-24879 HCl.
Materials:
-
Liver microsomes (from rat or mouse)
-
Radiolabeled fatty acid substrates (e.g., [1-¹⁴C]-linoleic acid for Δ6D, [1-¹⁴C]-dihomo-γ-linolenic acid for Δ5D)
-
CP-24879 HCl (or other test compounds)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cofactors (ATP, CoA, NADH, MgCl₂)
-
Solvents for extraction and chromatography (e.g., hexane, diethyl ether, acetic acid)
-
Thin-layer chromatography (TLC) plates or High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate liver microsomes from the chosen animal model using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and a defined amount of microsomal protein.
-
Inhibitor Addition: Add varying concentrations of CP-24879 HCl (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the reaction mixtures with the inhibitor for a specified time at 37°C to allow for binding to the enzymes.
-
Initiation of Reaction: Start the desaturation reaction by adding the radiolabeled fatty acid substrate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or base).
-
Lipid Extraction: Extract the total lipids from the reaction mixture using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).
-
Separation of Fatty Acids: Separate the substrate and the radiolabeled product fatty acids using either TLC or reverse-phase HPLC.
-
Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter or a radio-HPLC detector.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CP-24879 HCl compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
CP-24879 HCl is a valuable research tool for studying the roles of Δ5 and Δ6 desaturases in lipid metabolism and inflammation. Its well-characterized chemical properties and potent inhibitory activity make it a suitable compound for in vitro and in vivo investigations into the therapeutic potential of targeting the arachidonic acid biosynthesis pathway. The information and protocols provided in this guide are intended to facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver delta 5 and delta 6 desaturase activity differs among laboratory rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: CP-24879 Hydrochloride for the Study of Essential Fatty Acid Deficiency
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Essential fatty acid (EFA) deficiency is a condition characterized by the lack of adequate linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid) in the diet. This deficiency leads to a cascade of biochemical and physiological changes, primarily due to the reduced production of long-chain polyunsaturated fatty acids (LCPUFAs) such as arachidonic acid (AA). CP-24879 hydrochloride has emerged as a valuable pharmacological tool for investigating the roles of these fatty acids and the consequences of their depletion. This potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturases, the rate-limiting enzymes in LCPUFA biosynthesis, allows for the controlled induction of a biochemical state mimicking EFA deficiency. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its use in in vitro and in vivo models of essential fatty acid deficiency.
Mechanism of Action of this compound
This compound, chemically known as p-isopentoxyaniline hydrochloride, exerts its effects by inhibiting the Δ5 and Δ6 desaturase enzymes. These enzymes are responsible for introducing double bonds into fatty acid chains, a critical step in the conversion of LA and ALA into their downstream metabolites, including AA, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). By blocking these enzymes, CP-24879 effectively reduces the endogenous synthesis of these crucial LCPUFAs.[1] This targeted inhibition allows researchers to dissect the specific roles of these fatty acids in various physiological and pathological processes, including inflammation, cell signaling, and membrane structure.
The primary consequence of Δ5 and Δ6 desaturase inhibition is the depletion of arachidonic acid pools.[1] Arachidonic acid is a key precursor for the synthesis of eicosanoids, a family of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are central mediators of inflammation. Therefore, by reducing AA levels, this compound can be used to study the anti-inflammatory effects associated with EFA deficiency.[1]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in both in vitro and in vivo systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Δ5 + Δ6 Desaturase Inhibition | Mouse Mastocytoma ABMC-7 | 0-10 μM | Concentration-dependent inhibition | [1] |
| Arachidonic Acid (AA) Depletion | Mouse Mastocytoma ABMC-7 | 0-10 μM | Concentration-dependent depletion | [1] |
| Leukotriene C4 (LTC4) Production | Mouse Mastocytoma ABMC-7 | 0-10 μM | Concentration-dependent decrease | [1] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Dosage | Route of Administration | Treatment Duration | Effect | Reference |
| Combined Δ5/Δ6 Desaturase Activity in Liver | 3 mg/kg, t.i.d. | Intraperitoneal (IP) | Chronic | ~80% inhibition | [1] |
| Arachidonic Acid (AA) Levels in Liver | 3 mg/kg, t.i.d. | Intraperitoneal (IP) | Chronic | ~50% depletion | [1] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Note | Reference |
| Clearance | Rapid | Not Specified | ||
| Half-life | Short | Not Specified |
Note: Detailed quantitative pharmacokinetic data for this compound is limited in the available literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in the context of essential fatty acid metabolism and inflammation.
Caption: Mechanism of this compound action.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical experimental workflow for studying the effects of this compound in a mouse model of essential fatty acid deficiency.
Caption: In vivo experimental workflow.
Experimental Protocols
The following are representative protocols for the use of this compound in studying essential fatty acid deficiency. These should be adapted based on specific experimental goals and institutional guidelines.
In Vitro Inhibition of Fatty Acid Desaturases in Mouse Mastocytoma (ABMC-7) Cells
This protocol is based on the methodology described by Obukowicz et al. (1998).[1]
1. Cell Culture:
- Culture mouse mastocytoma ABMC-7 cells in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Seed ABMC-7 cells in culture plates at a desired density.
- After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO alone).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the inhibition of desaturases and the depletion of arachidonic acid.
3. Measurement of Leukotriene C4 (LTC4) Production:
- After the incubation period, wash the cells with a buffered salt solution.
- Stimulate the cells with a calcium ionophore (e.g., A23187, 1 µM) for a short period (e.g., 15-30 minutes) to induce the release of LTC4.
- Collect the cell supernatant.
- Quantify the concentration of LTC4 in the supernatant using a commercially available enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
4. Fatty Acid Analysis (Optional):
- After treatment, harvest the cells and extract total lipids using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
- Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
- Analyze the FAMEs by gas chromatography (GC) to determine the cellular fatty acid composition and quantify the depletion of arachidonic acid.
In Vivo Inhibition of Fatty Acid Desaturases in Mice
This protocol outlines the steps to induce essential fatty acid deficiency and treat with this compound in a mouse model.
1. Animal Model and Diet:
- Use a suitable strain of mice (e.g., C57BL/6).
- Acclimatize the animals for at least one week with free access to a standard chow diet and water.
- To induce essential fatty acid deficiency, switch the mice to a specially formulated EFA-deficient diet. This diet should be based on a standard purified diet formulation (e.g., AIN-93G), but with the standard fat source (e.g., soybean oil) replaced with a fat source devoid of essential fatty acids, such as hydrogenated coconut oil. The diet should be provided for a sufficient duration (e.g., 4-8 weeks) to establish a deficient state, which can be confirmed by analyzing the fatty acid profile of plasma or red blood cells.
2. Administration of this compound:
- Prepare a sterile solution of this compound in a suitable vehicle for injection (e.g., saline or a solution containing a solubilizing agent like DMSO, with the final DMSO concentration kept low).
- Divide the EFA-deficient mice into a control group and a treatment group.
- Administer this compound to the treatment group via intraperitoneal (IP) injection at a dose of 3 mg/kg, three times a day (t.i.d.).
- Administer an equivalent volume of the vehicle to the control group.
- Continue the treatment for the desired duration (e.g., 7-14 days).
3. Sample Collection and Analysis:
- At the end of the treatment period, euthanize the mice according to approved institutional protocols.
- Collect blood and tissues (e.g., liver) for analysis.
- Prepare liver microsomes for the fatty acid desaturase activity assay.
- Extract lipids from plasma and liver tissue for fatty acid profile analysis by GC, as described in the in vitro protocol.
Measurement of Delta-5 and Delta-6 Desaturase Activity in Liver Microsomes
This is a representative protocol for a radioassay to measure desaturase activity.
1. Preparation of Liver Microsomes:
- Homogenize the collected liver tissue in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).
- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Desaturase Assay:
- Prepare a reaction mixture containing the liver microsomes, a buffer, cofactors (NADH or NADPH, ATP, Coenzyme A), and the radiolabeled fatty acid substrate.
- For Δ6 desaturase activity, use [1-14C]linoleic acid.
- For Δ5 desaturase activity, use [1-14C]dihomo-γ-linolenic acid.
- Initiate the reaction by adding the substrate and incubate at 37°C for a specific time (e.g., 10-20 minutes).
- Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.
- Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
- Separate the substrate and the desaturated product using argentation thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the radioactivity in the substrate and product bands/peaks using a scintillation counter.
- Calculate the desaturase activity as the amount of product formed per unit of time per milligram of microsomal protein.
Conclusion
This compound is a critical tool for researchers investigating the complex roles of essential fatty acids and their metabolites. Its potent and selective inhibition of Δ5 and Δ6 desaturases provides a reliable method for inducing a state of LCPUFA depletion, thereby enabling detailed studies into the biochemical and physiological consequences. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the intricate mechanisms governed by essential fatty acids in health and disease. Researchers should, however, always consult the primary literature and optimize protocols for their specific experimental systems.
References
In Vitro Biological Activity of p-(Isopentyloxy)-aniline Hydrochloride: A Technical Overview
Disclaimer: As of late 2025, publicly accessible research detailing the specific in vitro biological activities of p-(isopentyloxy)-aniline hydrochloride is not available. This technical guide has been constructed based on established principles of in vitro pharmacology and toxicology, drawing parallels from studies on structurally related aniline (B41778) and p-alkoxy aniline derivatives. The experimental data, protocols, and pathways presented herein are hypothetical and for illustrative purposes to guide potential research endeavors for this compound.
Introduction
Aniline and its derivatives are a well-established class of compounds with a broad spectrum of industrial applications and biological activities. The nature and position of substituents on the aniline ring are critical in determining the compound's biological and toxicological profile. Generally, electron-donating groups, such as alkoxy substituents at the para-position, are known to influence the lipophilicity and metabolic pathways of these molecules, which in turn can modulate their biological effects. For instance, studies on various substituted anilines have indicated that electron-donating groups may decrease toxicity compared to electron-withdrawing groups when assayed in vitro using submitochondrial particles.[1][2]
This guide provides a hypothetical framework for the in vitro evaluation of p-(isopentyloxy)-aniline hydrochloride, a compound characterized by a para-substituted isopentyloxy group. The inclusion of this bulky, lipophilic ether group suggests potential interactions with cellular membranes and hydrophobic pockets of enzymes or receptors. The proposed investigations focus on three primary areas: general cytotoxicity, potential antimicrobial effects, and inhibitory activity against a key inflammatory enzyme, cyclooxygenase-2 (COX-2).
Hypothetical Biological Activities and Data
Based on the structure of p-(isopentyloxy)-aniline hydrochloride, several potential in vitro activities can be postulated. The following sections present hypothetical data for these activities, summarized in tabular format for clarity.
Cytotoxicity Assessment
The baseline cytotoxicity of a novel compound is a critical parameter in early-stage drug discovery. Here, we hypothesize the evaluation of p-(isopentyloxy)-aniline hydrochloride against a panel of human cell lines representing different tissue origins.
Table 1: Hypothetical Cytotoxicity Data (IC50) for p-(isopentyloxy)-aniline Hydrochloride
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT Assay | 48 | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | Neutral Red Uptake | 48 | 85.2 |
| A549 | Human Lung Carcinoma | Resazurin Assay | 48 | 92.5 |
| THP-1 | Human Monocytic Leukemia | Resazurin Assay | 48 | 78.9 |
IC50: The concentration of a substance that reduces the viability of a cell population by 50%.
Antimicrobial Activity
The lipophilic nature of the isopentyloxy group could facilitate the compound's interaction with microbial cell membranes. This section outlines hypothetical antimicrobial activity against representative Gram-positive and Gram-negative bacteria, and a common fungal pathogen.
Table 2: Hypothetical Antimicrobial Activity (MIC) for p-(isopentyloxy)-aniline Hydrochloride
| Microorganism | Type | Assay Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Broth Microdilution | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Broth Microdilution | > 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | Broth Microdilution | > 128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | Broth Microdilution | 128 |
MIC: Minimum Inhibitory Concentration required to inhibit visible growth.
Anti-inflammatory Activity: COX-2 Inhibition
Aniline derivatives have been explored for their anti-inflammatory properties. A plausible mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Table 3: Hypothetical COX-2 Enzyme Inhibition Data
| Compound | Assay Type | Hypothetical IC50 (µM) |
| p-(isopentyloxy)-aniline hydrochloride | In Vitro COX-2 Inhibition Assay | 22.7 |
| Celecoxib (Positive Control) | In Vitro COX-2 Inhibition Assay | 0.04 |
IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%.
Experimental Protocols
Detailed methodologies for the hypothetical experiments are provided below.
Cytotoxicity Testing: MTT Assay
Objective: To determine the concentration of p-(isopentyloxy)-aniline hydrochloride that inhibits cell viability by 50% (IC50) in HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
p-(isopentyloxy)-aniline hydrochloride (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates, sterile
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of p-(isopentyloxy)-aniline hydrochloride in complete DMEM. The final concentration of DMSO in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of p-(isopentyloxy)-aniline hydrochloride against Staphylococcus aureus.
Materials:
-
Staphylococcus aureus (ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
p-(isopentyloxy)-aniline hydrochloride (stock solution in DMSO)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. The typical concentration range tested is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.
In Vitro COX-2 Inhibition Assay
Objective: To determine the IC50 value of p-(isopentyloxy)-aniline hydrochloride for the inhibition of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening kit (e.g., from Cayman Chemical or similar)
-
p-(isopentyloxy)-aniline hydrochloride (stock solution in DMSO)
-
Celecoxib (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically includes the enzyme, heme, assay buffer, and substrate.
-
Compound Addition: Add the test compound or control (celecoxib) at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to each well and allow for a brief pre-incubation period as specified by the kit protocol.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for the recommended time and temperature to allow for the conversion of the substrate to Prostaglandin G2 (PGG2), which is then reduced to PGH2. The subsequent reactions in the kit produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for an MTT-based in vitro cytotoxicity assay.
Hypothetical Signaling Pathway for COX-2 Inhibition
Caption: Hypothetical mechanism of action via COX-2 enzyme inhibition.
References
Therapeutic Potential of Delta-5 and Delta-6 Desaturase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-5 desaturase (D5D) and delta-6 desaturase (D6D), encoded by the FADS1 and FADS2 genes respectively, are pivotal rate-limiting enzymes in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). These enzymes regulate the balance of pro-inflammatory and anti-inflammatory lipid mediators derived from omega-6 and omega-3 fatty acids. Dysregulation of D5D and D6D activity is implicated in a multitude of pathological conditions, including chronic inflammation, metabolic syndrome, cardiovascular disease, and cancer. Consequently, the inhibition of these desaturases has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the therapeutic potential of D5D and D6D inhibition, detailing the underlying signaling pathways, summarizing key preclinical data for notable inhibitors, and outlining relevant experimental protocols.
Introduction: The Central Role of D5D and D6D in PUFA Metabolism
Delta-5 and delta-6 desaturases are integral membrane proteins located in the endoplasmic reticulum that catalyze the introduction of double bonds into fatty acid chains. D6D initiates the conversion of essential fatty acids linoleic acid (LA; omega-6) and α-linolenic acid (ALA; omega-3) into their respective derivatives. D5D acts downstream, converting dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid to eicosapentaenoic acid (EPA) in the omega-3 pathway.
The balance between the products of these pathways is critical for maintaining cellular homeostasis. Arachidonic acid is the precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes, while DGLA and omega-3 derived PUFAs give rise to lipid mediators with anti-inflammatory and pro-resolving properties.[1][2] Alterations in D5D and D6D activity can therefore significantly skew this balance, contributing to the pathogenesis of various diseases.
Therapeutic Rationale for D5D and D6D Inhibition
The inhibition of D5D and D6D presents a multifaceted therapeutic approach:
-
Anti-Inflammatory Effects: By reducing the production of arachidonic acid, inhibitors of D5D and D6D can decrease the synthesis of pro-inflammatory eicosanoids.[3][4] This is particularly relevant for chronic inflammatory diseases.
-
Metabolic Regulation: There is a strong positive correlation between D6D activity and the risk of metabolic syndrome, insulin (B600854) resistance, and obesity, while D5D activity is inversely related to these conditions.[5] Inhibition of these enzymes is being explored for the treatment of type 2 diabetes and nonalcoholic steatohepatitis (NASH).[4]
-
Oncology: Delta-6 desaturase activity is upregulated in certain cancers, and its inhibition has been shown to suppress tumor growth in preclinical models.[6][7] The role of D5D in cancer is more complex, with evidence suggesting both pro- and anti-tumorigenic roles depending on the context.[8][9]
-
Cardiovascular Health: By modulating the production of eicosanoids and other lipid mediators, D5D and D6D inhibitors may offer therapeutic benefits for cardiovascular diseases.[10]
Quantitative Data on Preclinical Desaturase Inhibitors
The following tables summarize key quantitative data for selected D5D and D6D inhibitors from preclinical studies.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Key In Vivo Efficacy | Reference(s) |
| SC-26196 | Selective D6D | 0.2 µM | Decreased edema in a mouse carrageenan paw edema model; Reduced tumor growth in melanoma and lung cancer models. | [3][11][12] |
| CP-24879 | Mixed D5D/D6D | Not specified | Inhibited desaturase activity by ~80% and depleted arachidonic acid by ~50% in mouse liver at 3 mg/kg. | [13] |
| T-3364366 | Selective D5D | Potent (nanomolar) | Orally available with a long residence time; demonstrated in vivo target engagement. | [14] |
| Compound-326 | Selective D5D | Not specified | Lowered insulin resistance and reduced body weight in a diet-induced obese mouse model. | [2][15][16] |
Key Signaling and Metabolic Pathways
The therapeutic effects of D5D and D6D inhibition are mediated through their influence on the PUFA metabolic pathway and downstream signaling cascades.
Figure 1: Simplified PUFA metabolic pathway highlighting the points of intervention for D5D and D6D inhibitors.
The expression of FADS1 and FADS2 is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs), which are themselves influenced by dietary fatty acids.
Figure 2: Transcriptional regulation of FADS1 and FADS2 gene expression.
Experimental Protocols
Desaturase Activity Radioassay
This protocol outlines a general method for determining D5D or D6D activity in vitro using radiolabeled substrates.
Materials:
-
Microsomal protein fraction from cells or tissues
-
Radiolabeled fatty acid substrate (e.g., [1-14C]linoleic acid for D6D, [1-14C]dihomo-γ-linolenic acid for D5D)
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)
-
Cofactors: ATP, CoA, NADH, MgCl2
-
Test inhibitor compound
-
Scintillation cocktail and vials
-
HPLC system with a radioactivity detector
Procedure:
-
Microsome Preparation: Isolate microsomes from homogenized cells or tissues by differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and microsomal protein.
-
Inhibitor Addition: Add the test inhibitor at various concentrations or the vehicle control.
-
Initiate Reaction: Start the reaction by adding the radiolabeled fatty acid substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., ethanolic KOH) and heat to saponify the lipids.
-
Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis: Evaporate the solvent, redissolve the residue in a suitable solvent, and analyze the conversion of the radiolabeled substrate to its product using HPLC with a radioactivity detector.
-
Data Calculation: Calculate the percentage of conversion and determine the IC50 value for the inhibitor.
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of cellular fatty acid composition following treatment with a desaturase inhibitor.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., deuterated fatty acids)
-
Methanol, HCl
-
Organic solvent for extraction (e.g., iso-octane)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in the presence of an internal standard.
-
Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs with an organic solvent.
-
GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable column for fatty acid separation.
-
Data Analysis: Identify and quantify the individual fatty acids based on their retention times and mass spectra, normalizing to the internal standard. Calculate the product-to-precursor ratios (e.g., AA/DGLA for D5D activity) to assess enzyme inhibition.[16]
Figure 3: General experimental workflow for evaluating desaturase inhibitors.
Future Directions and Conclusion
The inhibition of delta-5 and delta-6 desaturases represents a compelling therapeutic strategy with broad potential across multiple disease areas. The development of selective inhibitors for either D5D or D6D allows for a more nuanced approach to modulating the PUFA metabolic pathway. Future research will likely focus on:
-
The development of highly selective and potent inhibitors with favorable pharmacokinetic profiles.
-
Conducting clinical trials to validate the therapeutic efficacy and safety of these inhibitors in human populations.
-
Further elucidating the complex interplay between desaturase activity, lipid mediator signaling, and disease pathophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acid regulation of adipocyte FADS1 and FADS2 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel, selective delta6 or delta5 fatty acid desaturase inhibitors as antiinflammatory agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation Of Fatty Acid Desaturase Expression And Alternative Splicing [ecommons.cornell.edu]
- 6. Inhibiting Delta-6 Desaturase Activity Suppresses Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. e-century.us [e-century.us]
- 13. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for CP-24879 Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-24879 hydrochloride is a potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes.[1][2] These enzymes are critical in the endogenous synthesis of arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids such as leukotrienes.[1] By inhibiting Δ5 and Δ6 desaturases, this compound effectively reduces the intracellular levels of AA, leading to a decrease in the production of inflammatory mediators like leukotriene C4 (LTC4).[1][2] This mechanism of action makes this compound a valuable tool for research in inflammation, non-alcoholic steatohepatitis (NASH), and conditions where excessive lipid accumulation and inflammation are implicated.[2] In cell culture models, CP-24879 has been shown to decrease lipid accumulation, reduce the expression of inflammatory cytokines, and ameliorate ferroptosis.
Data Presentation
The following table summarizes the quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Concentration/Value | Effect | Reference |
| IC50 (Δ6 Desaturase) | ABMC-7 cells | 0.015 µM | Inhibition of delta-6 desaturase activity | [2] |
| IC50 (Δ5 Desaturase) | ABMC-7 cells | 0.56 µM | Inhibition of delta-5 desaturase activity | [2] |
| Effective Concentration | Hepatocytes | 0-10 µM | Inhibition of oleic acid-induced triglyceride accumulation (16h treatment) | [2] |
| Effective Concentration | Hepatocytes | 0-10 µM | Blocks LPS-induced expression of inflammatory cytokines (16h treatment) | [2] |
| Effective Concentration | ABMC-7 cells | 0-10 µM | Concentration-dependent inhibition of Δ6 + Δ5 desaturase activities (4 days treatment) | [2] |
| Effective Concentration | Not Specified | 0-2 µM | Inhibits desaturase activity and ameliorates ferroptosis (4h treatment) | [2] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Inhibition of Oleic Acid-Induced Triglyceride Accumulation in Hepatocytes
This protocol details the methodology to assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Triglyceride quantification kit
-
96-well cell culture plates
Experimental Workflow:
Caption: Experimental workflow for the lipid accumulation assay.
Procedure:
-
Cell Seeding: Seed hepatocytes into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Oleic Acid-BSA Complex: Prepare a 10 mM stock of oleic acid in ethanol. To prepare the working solution, dissolve fatty acid-free BSA in serum-free medium to a final concentration of 10%. Add the oleic acid stock solution to the BSA solution to achieve a final concentration of 1 mM oleic acid.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
After pre-treatment, add the oleic acid-BSA complex to the wells to a final concentration of 0.5 mM.
-
-
Incubation: Incubate the plates for 16 hours at 37°C and 5% CO2.
-
Triglyceride Quantification:
-
Wash the cells twice with PBS.
-
Lyse the cells according to the instructions of the triglyceride quantification kit.
-
Measure the triglyceride levels using a plate reader as per the kit's protocol.
-
Protocol 2: Inhibition of LPS-Induced Inflammatory Cytokine Expression in Hepatocytes
This protocol is designed to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Hepatocytes
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
PBS
-
ELISA kit for the target cytokine (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate as described in Protocol 1.
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1 hour. Include a vehicle control.
-
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 16 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Cytokine Quantification:
-
Quantify the concentration of the target inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Troubleshooting
-
Low Cell Viability: Ensure the final concentration of DMSO is below 0.1% to avoid solvent toxicity. Confirm the purity and stability of this compound.
-
High Variability in Results: Ensure uniform cell seeding and proper mixing of reagents. Use appropriate biological and technical replicates.
-
No Effect Observed: Verify the activity of this compound. Ensure that the cells are responsive to the stimulus (oleic acid or LPS). The treatment duration may need to be optimized for different cell types and endpoints.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of Δ5 and Δ6 desaturases in cellular processes, particularly in the context of lipid metabolism and inflammation. The provided protocols offer a framework for studying its effects in a cell culture setting.
References
Application Notes and Protocols for In-Vivo Dosing and Administration of CP-24879 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vivo dosing and administration of CP-24879 hydrochloride in mice, a potent dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturases. This compound is a valuable tool for studying the roles of these enzymes and the downstream effects of reduced arachidonic acid (AA) levels in various physiological and pathological processes, particularly in the context of inflammation and non-alcoholic steatohepatitis (NASH).
Mechanism of Action
This compound inhibits the Δ5 and Δ6 desaturase enzymes, which are critical for the endogenous synthesis of arachidonic acid.[1] By blocking these enzymes, this compound effectively reduces the levels of arachidonic acid and its downstream pro-inflammatory eicosanoid metabolites, such as leukotrienes.[2]
Quantitative Data Summary
The following tables summarize the known in-vivo dosing regimens and solubility information for this compound.
Table 1: In-Vivo Dosing in Mice
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (IP) | [2] |
| Dosage | 3 mg/kg | [2] |
| Frequency | Three times a day (t.i.d.) | [2] |
| Administration Route | Intravenous (IV) | [2] |
| Dosage | 33 mg/kg (single dose) | [2] |
Table 2: Solubility and Storage
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol (B145695) | 50 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.5 mg/mL | [1] |
| Storage (Solid) | ≥ 4 years at -20°C | [1] |
| Storage (Stock Solution) | Recommended use within 1 month when stored at -20°C or -80°C | [2][3] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., DMSO, Ethanol, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Based on the desired concentration and the solubility data in Table 2, choose an appropriate solvent. For in-vivo use, a vehicle that is well-tolerated by mice is essential. A co-solvent system (e.g., DMSO and PBS) may be necessary to achieve the desired concentration while minimizing toxicity.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Visually inspect the solution for any undissolved particles. If present, centrifuge the solution and use the supernatant.
-
Prepare fresh dosing solutions daily unless stability in the specific vehicle has been confirmed.
Administration Protocols
Materials:
-
Prepared dosing solution of this compound
-
Sterile 1 mL syringe with a 26-28 gauge needle[4]
-
70% ethanol for disinfection
-
Animal restrainer (optional)
Procedure:
-
Accurately weigh the mouse to calculate the correct injection volume. The maximum injection volume for IP administration is typically 10 µl/g of body weight.[4]
-
Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the pinky finger of the same hand.
-
Tilt the mouse so that its head is pointing downwards.[4] This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.[5]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[4][5]
-
Gently aspirate to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and inject at a new site with a fresh needle.[4]
-
Inject the calculated volume of the dosing solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Materials:
-
Prepared dosing solution of this compound
-
A warming device (e.g., heat lamp, warming pad) to dilate the tail veins[7][8]
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the correct injection volume. The recommended maximum bolus IV injection volume is 5 ml/kg.[6]
-
Warm the mouse to induce vasodilation of the tail veins. This can be achieved by placing the mouse under a heat lamp or on a warming pad for a short period.[7][8]
-
Place the mouse in a suitable restrainer to secure the animal and expose the tail.
-
Wipe the tail with 70% ethanol. The lateral tail veins should be visible on either side of the tail.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into the vein. A slight flash of blood in the hub of the needle may indicate successful entry.
-
Inject the solution slowly. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.[6]
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Experimental Workflow: Non-Alcoholic Steatohepatitis (NASH) Model
This compound is a promising candidate for NASH research due to its anti-inflammatory and lipid-lowering properties.[2] Below is a general workflow for a diet-induced NASH model in C57BL/6J mice.
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used for diet-induced NASH models.[9][10][11]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
NASH Induction:
-
Feed mice a specialized diet to induce NASH. Common diets include high-fat diets (HFD), high-fat, high-cholesterol, and high-fructose diets (Western Diet), or methionine and choline-deficient (MCD) diets.[11][12][13][14][15][16]
-
The duration of the diet to induce NASH with fibrosis can range from 8 to 30 weeks, depending on the specific diet and mouse strain.[9][11]
-
-
Grouping and Treatment:
-
After the induction period, randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound according to the desired dosing regimen (e.g., 3 mg/kg, IP, t.i.d.). The treatment duration can vary depending on the study objectives, typically ranging from 4 to 8 weeks.
-
-
Monitoring:
-
Throughout the study, monitor key parameters such as body weight, food and water intake, and metabolic parameters (e.g., glucose tolerance tests).
-
-
Terminal Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis: Analyze plasma for markers of liver damage (ALT, AST) and lipid profiles.
-
Histological Analysis: Fix a portion of the liver in formalin for histological staining (e.g., H&E for steatosis and inflammation, Sirius Red or Masson's trichrome for fibrosis). The NAFLD Activity Score (NAS) can be used to quantify the severity of steatohepatitis.[9]
-
These protocols provide a comprehensive guide for the in-vivo use of this compound in mice. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Models of Nonalcoholic Steatohepatitis: Head-to-Head Comparison of Dietary Models and Impact on Inflammation and Animal Welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preparing CP-24879 Hydrochloride Stock Solutions for Cellular and In Vivo Experiments
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-24879 hydrochloride is a potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes.[1][2][3] These enzymes are critical in the endogenous biosynthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[4] By inhibiting Δ5 and Δ6 desaturases, CP-24879 effectively reduces the cellular pool of arachidonic acid, thereby diminishing the production of inflammatory mediators.[4] This mechanism makes CP-24879 a valuable tool for research in inflammation, non-alcoholic steatohepatitis, and other conditions where arachidonic acid metabolism plays a significant role.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO • HCl |
| Formula Weight | 215.8 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 50 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.5 mg/mL |
| Storage of Solid | -20°C for up to 4 years.[2] |
| Stock Solution Storage | -80°C for up to 6 months;-20°C for up to 1 month.[1][3]It is recommended to aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Signaling Pathway Inhibition
This compound acts on the fatty acid metabolism pathway, specifically inhibiting the conversion of linoleic acid to arachidonic acid. The diagram below illustrates the enzymatic steps and the point of inhibition.
Caption: Inhibition of Arachidonic Acid Synthesis by CP-24879.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (Formula Weight: 215.8 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.158 mg of the compound. Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 215.8 g/mol x 1000 mg/g = 2.158 mg
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound. For 2.158 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for In Vitro Cell-Based Assays
This workflow outlines the steps for using the this compound stock solution in a typical cell-based experiment to assess its anti-inflammatory effects.
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Steps for In Vitro Assay:
-
Cell Seeding: Seed the cells of interest (e.g., murine mastocytoma cells, hepatocytes) in appropriate culture plates and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM CP-24879 stock solution. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0-10 µM). It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of CP-24879. Include a vehicle control with the same final concentration of DMSO.
-
Inflammatory Challenge: After a pre-incubation period with the inhibitor, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), if required by the experimental design.
-
Incubation: Incubate the cells for a specified period (e.g., 4 to 24 hours) to allow for the inflammatory response and the effect of the inhibitor to manifest.
-
Endpoint Analysis: Following incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) by ELISA. Alternatively, lyse the cells to analyze gene expression of inflammatory markers by qPCR or protein levels by Western blot.
Disclaimer: This application note is for research use only. The protocols provided are intended as a guide and may require optimization for specific cell lines or experimental conditions. Always follow standard laboratory safety procedures.
References
Optimal Concentration of CP-24879 Hydrochloride for Desaturase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-24879 hydrochloride is a potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase, key enzymes in the biosynthetic pathway of polyunsaturated fatty acids. By inhibiting these enzymes, CP-24879 effectively reduces the levels of arachidonic acid (AA) and subsequent pro-inflammatory eicosanoids, making it a valuable tool for research in inflammation, non-alcoholic steatohepatitis (NASH), and ferroptosis. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound, with a focus on determining the optimal concentration for inhibiting desaturase activity.
Introduction
Delta-5 and delta-6 desaturases are critical enzymes in the endogenous synthesis of arachidonic acid, a precursor to various inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1] this compound (p-isopentoxyaniline) has been identified as a mixed Δ5/Δ6 desaturase inhibitor, offering a targeted approach to decrease AA levels and mitigate inflammatory responses.[1] Its application extends to studying lipid metabolism and its role in various disease states. This document outlines the effective concentrations of this compound for in vitro and in vivo studies and provides detailed protocols for its use.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been characterized in various experimental systems. The following tables summarize the key quantitative data for easy reference and comparison.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Δ6 Desaturase) | ABMC-7 cells | 0.015 µM | [2] |
| IC50 (Δ6 Desaturase) | Liver microsomes | 0.56 µM | [2] |
| IC50 (Δ5 Desaturase) | ABMC-7 cells | 0.67 µM | [2] |
| IC50 (Δ5 Desaturase) | ABMC-7 cells | 3.4 µM | [2] |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound. The half-maximal inhibitory concentrations (IC50) highlight the potent inhibition of Δ6 desaturase and effective inhibition of Δ5 desaturase in a cell-based assay.
| Application | Concentration Range | Duration | Effect | Reference |
| Inhibition of Δ5 + Δ6 Desaturase Activity | 0 - 10 µM | 4 days | Concentration-dependent inhibition of desaturase activity and depletion of AA. | [2] |
| Reduction of Triglyceride Accumulation | 0 - 10 µM | 16 hours | Inhibitory effect on oleic acid-induced triglyceride accumulation in hepatocytes. | [2] |
| Inhibition of Inflammatory Cytokines | 0 - 10 µM | 16 hours | Blocks LPS-induced expression of inflammatory cytokines. | [2] |
| Amelioration of Ferroptosis | 0 - 2 µM | 4 hours | Inhibits desaturase activity and ameliorates ferroptosis. | [2] |
Table 2: Effective In Vitro Concentrations of this compound for Various Cellular Effects. This table outlines the concentration ranges of this compound that have been demonstrated to be effective in different cellular assays and the corresponding outcomes.
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Mice | 3 mg/kg, three times a day (t.i.d.) | Intraperitoneal (IP) | Approximately 80% inhibition of combined Δ5/Δ6 desaturase activities and nearly 50% depletion of AA in the liver. | [1] |
Table 3: Effective In Vivo Dosage of this compound. This table provides the established effective dosage for significant inhibition of desaturase activity in a mouse model.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the direct inhibition of Δ5 and Δ6 desaturases, leading to a reduction in the synthesis of arachidonic acid and its downstream inflammatory metabolites.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits Δ6 and Δ5 desaturases, thereby blocking the conversion of linoleic acid to arachidonic acid and subsequent production of inflammatory mediators.
Figure 2: General In Vitro Experimental Workflow. This flowchart outlines the key steps for assessing the in vitro effects of this compound on cultured cells.
Experimental Protocols
Protocol 1: In Vitro Desaturase Activity Assay in Cultured Cells
This protocol is designed to determine the inhibitory effect of this compound on Δ5 and Δ6 desaturase activity in a cell-based model, such as mouse mastocytoma ABMC-7 cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ABMC-7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled fatty acid substrates (e.g., [1-14C]linoleic acid for Δ6 desaturase, [1-14C]dihomo-γ-linolenic acid for Δ5 desaturase)
-
6-well cell culture plates
-
Scintillation counter and vials
-
Lipid extraction solvents (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Cell Seeding: Seed ABMC-7 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0-10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for the desired duration (e.g., 4 days for chronic inhibition studies).
-
Addition of Radiolabeled Substrate: Following the treatment period, add the radiolabeled fatty acid substrate to each well and incubate for a defined period (e.g., 4 hours) to allow for conversion.
-
Lipid Extraction: Aspirate the medium and wash the cells with PBS. Harvest the cells and extract the total lipids using an appropriate solvent system.
-
Separation and Quantification: Separate the fatty acid methyl esters by TLC. Scrape the bands corresponding to the substrate and the desaturated product into scintillation vials.
-
Data Analysis: Determine the radioactivity in each band using a scintillation counter. Calculate the percent inhibition of desaturase activity for each concentration of this compound compared to the vehicle control.
Protocol 2: In Vivo Inhibition of Desaturase Activity in Mice
This protocol describes the in vivo administration of this compound to assess its effect on liver desaturase activity.
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Mice (e.g., BALB/c)
-
Syringes and needles for intraperitoneal (IP) injection
-
Tissue homogenization buffer and equipment
-
Microsome isolation kit (optional)
-
Materials for desaturase activity assay as described in Protocol 1
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing Preparation: Prepare the dosing solution of this compound in the vehicle at a concentration suitable for the desired dosage (e.g., 3 mg/kg).
-
Administration: Administer the this compound solution or vehicle control to the mice via IP injection three times a day for the duration of the study (e.g., 6 days).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the livers.
-
Tissue Homogenization and Microsome Isolation: Homogenize the liver tissue. For a more specific assay, isolate the microsomal fraction, which is rich in desaturase enzymes.
-
Desaturase Activity Assay: Perform a desaturase activity assay on the liver homogenates or microsomes using radiolabeled substrates as described in Protocol 1.
-
Data Analysis: Calculate the desaturase activity in the livers of the treated and control groups. Determine the percent inhibition of desaturase activity.
Conclusion
This compound is a valuable research tool for investigating the roles of Δ5 and Δ6 desaturases in health and disease. The optimal concentration for inhibiting desaturase activity is dependent on the experimental system. For in vitro studies, concentrations in the low micromolar range (0.015 - 10 µM) are effective, while for in vivo studies in mice, a dosage of 3 mg/kg administered three times daily has been shown to significantly inhibit desaturase activity. The provided protocols offer a framework for researchers to design and execute experiments to further elucidate the biological functions of this potent inhibitor.
References
Assessing the Impact of CP-24879 on Leukotriene C4 Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the effect of CP-24879 on the production of leukotriene C4 (LTC4), a potent inflammatory mediator. CP-24879 is a mixed inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes. These enzymes are critical for the synthesis of arachidonic acid (AA), the precursor to leukotrienes. By inhibiting these desaturases, CP-24879 reduces the available pool of AA, thereby decreasing the production of LTC4.[1][2] This document outlines the mechanism of action, provides protocols for in vitro assessment, and presents data on its effects.
Mechanism of Action
The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to Leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO) with the assistance of the 5-lipoxygenase-activating protein (FLAP). LTA4 is subsequently converted to LTC4 through conjugation with glutathione, a reaction catalyzed by LTC4 synthase. CP-24879 acts upstream in this pathway by inhibiting the Δ5 and Δ6 desaturases, which are responsible for the synthesis of arachidonic acid from linoleic acid. This leads to a depletion of the arachidonic acid substrate, resulting in decreased LTC4 production.[1][2]
Data Presentation
The inhibitory effect of CP-24879 on LTC4 production is concentration-dependent. The following table summarizes the expected outcomes based on available literature.
| CP-24879 Concentration (µM) | Expected % Inhibition of LTC4 Production (relative to control) |
| 0 (Control) | 0% |
| 0.1 | 10-20% |
| 1 | 40-60% |
| 10 | >80% |
Note: These are estimated values based on qualitative descriptions in the literature. Actual results may vary depending on the specific cell type and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of CP-24879 on LTC4 production in a cell-based assay. Mouse mastocytoma ABMC-7 cells are a suitable model for these studies.[1]
Protocol 1: In Vitro Assessment of CP-24879 on LTC4 Production
1. Cell Culture and Treatment:
-
Culture mouse mastocytoma ABMC-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Prepare stock solutions of CP-24879 in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of CP-24879 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours. This chronic treatment allows for the depletion of endogenous arachidonic acid stores.
2. Stimulation of LTC4 Production:
-
After the incubation period with CP-24879, wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).
-
Resuspend the cells in the same buffer.
-
Stimulate the cells with a calcium ionophore, such as A23187 (e.g., 1-5 µM), for 15-30 minutes at 37°C to induce LTC4 production.[3][4][5]
-
To confirm that the effect of CP-24879 is due to substrate depletion, a rescue experiment can be performed by adding exogenous arachidonic acid (e.g., 10 µM) to a set of CP-24879-treated cells during the stimulation step.[1]
-
Terminate the reaction by centrifuging the cell suspension at 4°C to pellet the cells.
-
Collect the supernatant for LTC4 measurement.
3. Measurement of LTC4:
-
LTC4 levels in the supernatant can be quantified using a commercially available Leukotriene C4 ELISA kit. These kits are competitive immunoassays and typically have a detection limit in the range of 10-40 pg/mL.
-
Follow the manufacturer's instructions for the ELISA procedure. This generally involves:
-
Adding standards and samples to a microplate coated with anti-LTC4 antibodies.
-
Adding an LTC4-tracer (e.g., LTC4 conjugated to an enzyme).
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the enzyme-linked tracer to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.
-
-
The concentration of LTC4 in the samples is inversely proportional to the intensity of the color signal.
-
Calculate the LTC4 concentration in each sample by comparing its absorbance to the standard curve.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental steps and the expected outcomes.
References
- 1. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel dietary fatty acid formulation in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of leukotriene C4 from a subclass of mast cells differentiated in vitro from mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Probing the Activity of Key Lipid-Modifying Enzymes: An In Vitro Assay for Delta-5 and Delta-6 Desaturase Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate world of lipid metabolism, the delta-5 desaturase (D5D) and delta-6 desaturase (D6D) enzymes play a pivotal role in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). These PUFAs, including arachidonic acid (AA) and eicosapentaenoic acid (EPA), are precursors to a vast array of signaling molecules that govern inflammation, cardiovascular health, and cellular function. As such, the modulation of D5D and D6D activity presents a compelling therapeutic strategy for a variety of diseases. This application note provides a detailed protocol for an in vitro assay to measure the inhibition of D5D and D6D, catering to researchers, scientists, and drug development professionals.
Introduction
Delta-5 and delta-6 desaturases, encoded by the FADS1 and FADS2 genes respectively, are rate-limiting enzymes in the metabolic pathway of omega-3 and omega-6 fatty acids.[1][2] D6D initiates the pathway by converting linoleic acid (LA) and alpha-linolenic acid (ALA) into their respective products, while D5D acts downstream to produce crucial PUFAs like arachidonic acid.[3][4] Given their central role in producing pro-inflammatory and anti-inflammatory precursors, inhibitors of these enzymes are of significant interest for therapeutic development.[5][6] This document outlines a robust in vitro assay methodology to screen and characterize potential inhibitors of D5D and D6D.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the n-3 and n-6 PUFA synthesis pathway and the general experimental workflow for the in vitro desaturase inhibition assay.
References
- 1. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta-6-desaturase (FADS2) inhibition and omega-3 fatty acids in skeletal muscle protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Fatty Acid Desaturase (Fads2) Structure-Function Properties in Fish in the Context of Environmental Adaptations and as a Target for Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-24879 hydrochloride solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CP-24879 hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and dissolution of this compound.
Q1: My this compound is not dissolving in my desired aqueous buffer.
A1: this compound has limited solubility in aqueous solutions. Here are several strategies to address this:
-
Use of Organic Solvents: For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent.[1][2] Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are suitable options.[2] Subsequently, this stock solution can be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
Co-solvents and Excipients: For in vivo applications, using co-solvents is often necessary. A common approach involves creating a stock solution in DMSO and then diluting it with other vehicles like polyethylene (B3416737) glycol 300 (PEG300), Tween-80, or (2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD) in saline.[1]
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer.
A2: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium. To mitigate this:
-
Lower the Stock Concentration: Try preparing a more dilute stock solution in your organic solvent before diluting it into the aqueous buffer.
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing.
-
Incorporate Surfactants or Solubilizers: For in vivo preparations, including surfactants like Tween-80 can help maintain the compound's solubility in the final solution.[1]
Q3: How can I achieve higher concentrations of this compound in solution?
A3: To achieve higher concentrations, particularly in DMSO, you can employ physical methods:
-
Heating and Sonication: Warming the solution to 60°C and using ultrasonication can significantly increase the solubility of this compound in DMSO, reaching up to 125 mg/mL.[1] However, always check the compound's stability under these conditions.
Frequently Asked Questions (FAQs)
Q: What are the recommended solvents for this compound?
A: For in vitro work, DMSO, DMF, and ethanol are recommended. For in vivo studies, multi-component solvent systems are often necessary.
Q: What is the solubility of this compound in common solvents?
A: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL | With ultrasonication and heating to 60°C.[1] |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Ethanol | 50 mg/mL | - |
| Ethanol:PBS (pH 7.2) (1:3) | 0.5 mg/mL | - |
| DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL | For in vivo applications.[1] |
| DMSO, 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | For in vivo applications.[1] |
Q: How should I store this compound?
A: The solid form of this compound should be stored at -20°C for up to 4 years.[2] Stock solutions in organic solvents should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of delta-5 and delta-6 desaturases (Δ5D/Δ6D).[1] These enzymes are key in the biosynthesis of arachidonic acid. By inhibiting these desaturases, this compound can reduce the levels of arachidonic acid and its downstream inflammatory mediators.[2]
Experimental Protocols
In Vitro Stock Solution Preparation
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. For higher concentrations in DMSO, gentle heating to 60°C with ultrasonication can be applied.[1]
-
Store the stock solution as recommended (-20°C for short-term, -80°C for long-term).[1]
In Vivo Solution Preparation
Method 1: Using PEG300 and Tween-80
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL. This will result in a clear solution with a concentration of ≥ 2.5 mg/mL.[1]
Method 2: Using SBE-β-CD
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix until a clear solution is obtained. This will yield a final concentration of ≥ 2.08 mg/mL.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Inhibition of the arachidonic acid pathway by this compound.
References
Long-term stability and storage of CP-24879 hydrochloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of CP-24879 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared by dissolving the compound in a suitable solvent such as DMSO or ethanol. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or colder. For cell culture experiments, ensure the final solvent concentration in the medium is low (typically <0.5%) to prevent solvent-induced artifacts.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes.[3] These enzymes are critical in the biosynthesis of polyunsaturated fatty acids, such as arachidonic acid. By inhibiting these desaturases, this compound can reduce the levels of arachidonic acid and its downstream inflammatory mediators.
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound is provided in the table below. It is important to ensure complete dissolution of the compound to achieve accurate and reproducible experimental results.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| Ethanol | 50 mg/mL |
| DMF | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.5 mg/mL |
Source: Cayman Chemical[1]
Table 2: Long-Term Stability of this compound Powder
| Storage Condition | Stability |
| -20°C | ≥ 4 years |
Source: Cayman Chemical[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Buffers | This compound has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. - Serially dilute the stock solution in your aqueous experimental buffer immediately before use. - Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (e.g., <0.5% DMSO in cell culture).[2] |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound. - Degradation of the compound due to improper storage or handling of stock solutions. - Pipetting errors. | - Vortex the stock solution thoroughly before making dilutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment from a stable stock. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Precipitation of the Compound in Cell Culture Media | The concentration of the compound exceeds its solubility limit in the media. | - Lower the final concentration of this compound in the cell culture medium. - Ensure the concentration of the organic solvent from the stock solution is minimal. |
| Unexpected Off-Target Effects | The concentration of the inhibitor used is too high, leading to non-specific interactions. | - Perform a dose-response experiment to determine the optimal concentration with maximal target inhibition and minimal off-target effects. - Use the lowest effective concentration of the inhibitor in your experiments. |
Experimental Protocols & Visualizations
Signaling Pathway of Delta-5 and Delta-6 Desaturase Inhibition
This compound inhibits the delta-5 and delta-6 desaturase enzymes, which are key for the conversion of essential fatty acids into important signaling molecules like arachidonic acid (AA). The diagram below illustrates this pathway.
General Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following workflow outlines the key steps for assessing the inhibitory activity of this compound on delta-5/delta-6 desaturase in an in vitro setting.
Logical Troubleshooting Workflow for Stability Issues
When encountering issues with compound stability, a logical approach to troubleshooting is essential. The following diagram provides a workflow for identifying the root cause of stability problems.
References
Technical Support Center: Troubleshooting CP-24879 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-24879 hydrochloride. The information is designed to address common issues and provide clear guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes.[1][2] These enzymes are critical in the biosynthesis of polyunsaturated fatty acids (PUFAs), including arachidonic acid (AA).[2][3] By inhibiting these desaturases, this compound effectively reduces the levels of AA and its downstream metabolites, which are involved in inflammatory processes and lipid accumulation.[1][2] This makes it a valuable tool for research in non-alcoholic steatohepatitis (NASH) and other inflammatory conditions.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a general range for in vitro studies is between 0.1 µM and 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing high variability in my results between experiments. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered metabolic activity and drug responses.
-
Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well or dish can lead to significant differences in the final readout. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
-
Assay Conditions: Minor variations in incubation times, media composition, or serum concentration can impact cellular metabolism and the effectiveness of the inhibitor. Maintain strict consistency in all assay parameters.
Troubleshooting Guides
Problem 1: Sub-optimal or No Inhibition of Fatty Acid Desaturation
Symptoms:
-
No significant decrease in the levels of arachidonic acid (AA) or other downstream PUFAs after treatment with this compound.
-
Lack of expected downstream effects, such as reduced lipid accumulation or inflammatory markers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. A typical starting range is 0.1 µM to 10 µM.[1] |
| Insufficient Treatment Time | The time required to observe changes in fatty acid profiles can vary. Conduct a time-course experiment (e.g., 4, 16, 24, 48 hours) to identify the optimal treatment duration. |
| Low Endogenous Desaturase Activity | The cell line you are using may have inherently low expression or activity of Δ5 and Δ6 desaturases. Confirm the expression of these enzymes in your cell line via qPCR or Western blot. Consider using a cell line known to have robust fatty acid metabolism, such as HepG2 cells.[4] |
| High Levels of Exogenous Arachidonic Acid | The cell culture medium, particularly the serum, may contain high levels of AA that can mask the effect of the inhibitor. Consider using a serum-free medium or charcoal-stripped serum to reduce exogenous PUFAs. |
| Compound Degradation | Ensure the this compound stock solution has been stored properly at -80°C in single-use aliquots. Prepare fresh working dilutions for each experiment. |
Problem 2: Increased Cell Death or Unexpected Cytotoxicity
Symptoms:
-
A significant decrease in cell viability at concentrations expected to be non-toxic.
-
Morphological changes indicative of apoptosis or necrosis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Off-Target Effects | While CP-24879 is selective, high concentrations may lead to off-target effects. Lower the concentration and confirm that the observed phenotype is consistent with the inhibition of Δ5/Δ6 desaturases. |
| Cellular Dependence on Desaturase Activity | Some cell lines may be particularly sensitive to the depletion of essential fatty acids. This can lead to lipotoxicity due to the accumulation of saturated fatty acids.[5] |
| Confounding Factors in Media | Components in the cell culture media may interact with the inhibitor or the altered lipid profile to induce toxicity. Ensure media components are consistent. |
Problem 3: Inconsistent Quantification of Fatty Acid Profiles
Symptoms:
-
High variability in the measured levels of specific fatty acids between technical or biological replicates.
-
Difficulty in detecting expected changes in the fatty acid profile.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Improper Sample Preparation | The extraction of lipids is a critical step. Ensure a standardized and validated protocol for lipid extraction is used consistently. Minimize exposure of samples to air and light to prevent oxidation of PUFAs. |
| Analytical Variability | For LC-MS/MS analysis, use appropriate internal standards for each class of fatty acids being quantified to correct for variations in extraction efficiency and instrument response.[6][7] |
| Data Processing and Normalization | Utilize a consistent and robust data processing workflow for your lipidomics data. Normalize the data to an appropriate parameter, such as total protein concentration or cell number, to account for variations in sample size.[8] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Δ6 Desaturase) | ABMC-7 cells | 0.015 µM | [1] |
| IC50 (Δ5 Desaturase) | ABMC-7 cells | 0.56 µM | [1] |
Table 2: In Vivo Effects of this compound in Mice
| Dosage | Treatment Duration | Effect | Reference |
| 3 mg/kg, IP, three times a day | 4-6 days | ~80% inhibition of combined Δ5/Δ6 desaturase activities in the liver. | [1][2] |
| 3 mg/kg, IP, three times a day | 4-6 days | Nearly 50% depletion of arachidonic acid in the liver. | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Fatty Acid Desaturation in Hepatocytes
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions at different concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Scrape the cells and perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Fatty Acid Analysis: Analyze the fatty acid composition of the lipid extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the levels of various fatty acids, including linoleic acid, arachidonic acid, and their metabolites.
Protocol 2: Quantification of Arachidonic Acid and its Metabolites by LC-MS/MS
-
Sample Preparation: Following lipid extraction from cells or tissues, evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water).
-
Internal Standards: Add a mixture of deuterated internal standards for the specific eicosanoids being quantified (e.g., PGF2α-d4, PGE2-d4, HETE-d8, EET-d8, AA-d8).[6]
-
LC Separation: Inject the sample onto a C18 reverse-phase column and perform a gradient elution to separate the different fatty acid metabolites.
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: Generate a standard curve for each analyte using known concentrations. Quantify the amount of each metabolite in the samples by comparing their peak areas to those of the corresponding internal standards and the standard curve.
Visualizations
Caption: Signaling pathway showing the inhibition of Δ5 and Δ6 desaturases by CP-24879.
Caption: A typical experimental workflow for studying the effects of CP-24879.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vertebrate fatty acid desaturase with Delta 5 and Delta 6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Uptake in Liver Hepatocytes Induces Relocalization and Sequestration of Intracellular Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic Lipid Partitioning and Liver Damage in Nonalcoholic Fatty Liver Disease: ROLE OF STEAROYL-CoA DESATURASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Optimizing CP-24879 Hydrochloride Incubation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of CP-24879 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturases.[1][2] These enzymes are critical for the endogenous synthesis of arachidonic acid (AA).[2] By inhibiting these desaturases, this compound depletes intracellular levels of AA, which in turn reduces the production of pro-inflammatory eicosanoids like leukotrienes.[1][2] This mechanism underlies its anti-inflammatory and anti-steatotic effects observed in hepatocytes.[1]
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture?
A2: Based on published data, a starting concentration range of 0-10 μM is recommended.[1] The optimal incubation time is highly dependent on the cell type and the biological endpoint being measured. For initial experiments, a time-course study is strongly advised to determine the ideal duration for your specific assay.[3]
Here are some examples from the literature:
-
Inhibition of desaturase activity and ferroptosis amelioration: 0-2 μM for 4 hours.[1]
-
Inhibition of oleic acid-induced triglyceride accumulation: 0-10 μM for 16 hours.[1]
-
Blocking LPS-induced inflammatory cytokine expression: 0-10 μM for 16 hours.[1]
-
Inhibition of Δ6 + Δ5 desaturase activities: 0-10 μM for 4 days.[1]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time depends on your experimental goal. Consider the following:
-
Signaling Pathway Modulation: For observing changes in downstream signaling cascades, shorter incubation times are often sufficient.
-
Cell Viability and Proliferation: To see significant effects on cell growth or death, longer incubation periods are typically necessary.[3]
-
Gene Expression Changes: The time required to observe changes in gene expression can vary widely depending on the target gene.
The most effective method to determine the optimal incubation time is to perform a time-course experiment, measuring your endpoint at multiple time points (e.g., 4, 8, 16, 24, 48, and 72 hours).[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment. 2. Edge effects: Evaporation in the outer wells of the plate can affect cell behavior. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter. 2. Minimize edge effects: Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[3] |
| No observable effect of this compound | 1. Sub-optimal incubation time: The incubation period may be too short for the desired effect to manifest. 2. Incorrect drug concentration: The concentration used may be too low. 3. Cell line resistance: The specific cell line may be insensitive to the drug. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 4 to 72 hours).[3] 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 to 20 μM). 3. Consult the literature: Check if your cell line has been previously tested with this compound or similar inhibitors. |
| Unexpected or off-target effects | 1. Solvent toxicity: The vehicle used to dissolve the drug (e.g., DMSO) may be affecting the cells. 2. Compound instability: The drug may be degrading in the culture medium over long incubation times. | 1. Include a vehicle control: Treat cells with the same concentration of the solvent used for the drug.[4] 2. Consider media changes: For long-term experiments, consider replacing the media with fresh drug-containing media at regular intervals. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound for a cell viability assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the drug in your cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 4, 8, 16, 24, 48, and 72 hours).
-
-
Cell Viability Assay:
-
At each time point, perform a cell viability assay (e.g., MTT, MTS, or a luminescence-based assay).
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Normalize the results to the vehicle control at each time point.
-
Plot cell viability against incubation time for each concentration of this compound to determine the optimal duration for your desired effect.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting decision tree for CP-24879 experiments.
References
Potential off-target effects of CP-24879 hydrochloride to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-24879 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of delta-5 and delta-6 desaturases (Δ5/Δ6 desaturase).[1] These enzymes are critical for the endogenous synthesis of arachidonic acid (AA). By inhibiting these desaturases, this compound effectively reduces the levels of AA and its downstream metabolites, such as eicosanoids like leukotriene C4 (LTC4), which are involved in inflammatory processes.[2]
Q2: Has the selectivity of this compound been characterized against other enzymes?
The available literature indicates a degree of selectivity for this compound. Specifically, it has been shown that this compound does not inhibit 5-lipoxygenase or LTC4 synthase activity.[1]
Q3: Is there any available data on the kinase profile of this compound?
Currently, there is no publicly available data from broad kinase profiling panels for this compound. Researchers should be aware that the absence of such data does not definitively rule out potential interactions with kinases.
Q4: Are there any known off-target liabilities based on the chemical structure of this compound?
This compound is an aniline (B41778) derivative, also known as p-(isopentyloxy)-aniline hydrochloride.[3] Aniline and its derivatives can be associated with certain toxicities. While these effects are not confirmed for CP-24879 specifically, researchers should be mindful of the potential for aniline-related hazards.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected anti-inflammatory or immunomodulatory effects not explained by arachidonic acid depletion. | While the primary mechanism is Δ5/Δ6 desaturase inhibition, uncharacterized off-target effects on other signaling pathways cannot be entirely ruled out due to the lack of extensive profiling data. | - Confirm the depletion of arachidonic acid and its metabolites (e.g., prostaglandins, leukotrienes) using targeted assays. - If AA depletion is confirmed but does not explain the phenotype, consider broader pathway analysis (e.g., transcriptomics, proteomics) to identify other affected pathways. - Include additional control experiments to assess the specificity of the observed effects. |
| Cellular toxicity or unexpected changes in cell health at effective concentrations. | This could be due to the on-target effect of depleting essential fatty acids, which can impact cell membrane integrity and signaling. Alternatively, it could be related to the aniline-like structure of the compound. | - Perform a dose-response curve to determine the therapeutic window and identify the minimum effective concentration. - Supplement the culture medium with arachidonic acid to see if it rescues the toxic effects, which would indicate an on-target mechanism. - Assess markers of cellular stress and apoptosis. |
| Variability in experimental results between different cell lines or animal models. | The expression and activity of Δ5 and Δ6 desaturases can vary between different biological systems, leading to differential responses to the inhibitor. | - Measure the baseline expression levels of Δ5 and Δ6 desaturases in your experimental models. - Characterize the fatty acid profile of your models to understand their reliance on endogenous arachidonic acid synthesis. |
Data on Selectivity of this compound
| Target | Activity | Concentration | Source |
| Δ5/Δ6 Desaturase | Inhibition | 0-10 µM (in vitro) | [1] |
| 5-Lipoxygenase | No Inhibition | Not Specified | [1] |
| LTC4 Synthase | No Inhibition | Not Specified | [1] |
Visualizations
Caption: Inhibition of Arachidonic Acid Synthesis by this compound.
Caption: Workflow for assessing potential off-target effects of a compound.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: CP-24879 Hydrochloride Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing cytotoxicity assays for CP-24879 hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it influence a cytotoxicity assay?
A1: this compound is a potent and selective inhibitor of delta-5 and delta-6 desaturase enzymes.[1][2] These enzymes are critical for the synthesis of arachidonic acid (AA).[2] By inhibiting these enzymes, this compound depletes intracellular AA levels, which can lead to anti-inflammatory and anti-steatotic effects.[1][2] In the context of a cytotoxicity assay, the depletion of essential fatty acids could lead to decreased cell viability or proliferation, which can be measured by assays like the MTT assay.
Q2: What is a suitable starting concentration range and incubation time for this compound in a cytotoxicity assay?
A2: Based on in vitro studies, this compound has been shown to be effective in the micromolar range. A good starting point for a dose-response experiment would be a range of 0 to 10 µM.[1] Incubation times can vary depending on the cell type and the specific research question. Published data shows effective concentrations with incubation times ranging from 4 hours to 4 days.[1] A 24 to 72-hour incubation is a common starting point for cytotoxicity studies.
Q3: Which cytotoxicity assay is recommended for this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for assessing cell viability and cytotoxicity.[3][4][5][6] This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[5][6]
Q4: Can this compound interfere with the MTT assay?
A4: While direct interference has not been reported, it is crucial to include proper controls to rule out any compound-specific effects. This includes a "compound-only" control (this compound in media without cells) to check if the compound absorbs light at the same wavelength as the formazan (B1609692) product or a "no-cell" control (media and assay reagents only) to determine background absorbance.[7][8]
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol is adapted from standard MTT assay procedures.[3][5][7]
Materials:
-
This compound
-
Cell line of interest (e.g., hepatocytes, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[6]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[3][8]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background absorbance in MTT assay | Phenol (B47542) red in the culture medium. | Use phenol red-free medium for the assay.[8] |
| Contamination with bacteria or yeast. | Ensure aseptic techniques. Check for contamination before the assay. | |
| Compound precipitation. | Visually inspect wells for precipitate. If observed, consider lowering the compound concentration or using a different solvent.[8] | |
| Incomplete dissolution of formazan crystals | Insufficient volume or potency of solubilizing agent. | Ensure an adequate volume of a suitable solubilizing agent is used. |
| Insufficient mixing. | After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes, protected from light. Gentle pipetting can also help.[8] | |
| Inconsistent or unexpected results | Off-target effects of the compound. | Consider performing a kinome-wide selectivity screen to identify unintended targets. Test inhibitors with different chemical scaffolds targeting the same pathway.[9] |
| Activation of compensatory signaling pathways. | Use techniques like Western blotting to check for the activation of known compensatory pathways. Consider using a combination of inhibitors.[9] | |
| Cell line-specific effects. | Test the inhibitor in multiple cell lines to determine if the effects are consistent.[9] | |
| Positive control inhibitor shows no effect | Problem with the assay setup. | Verify the concentration and activity of the positive control. Check all reagents and incubation conditions. |
| Degraded inhibitor. | Ensure proper storage and handling of the inhibitor. |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: MTT assay workflow for this compound.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting cytotoxicity assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Mitigating CP-24879 hydrochloride degradation in experimental setups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of CP-24879 hydrochloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a potent and selective inhibitor of Δ5 and Δ6 desaturase, enzymes involved in the biosynthesis of arachidonic acid.[1][2] It is primarily used in research to study the effects of reduced arachidonic acid levels, particularly in the context of inflammation and non-alcoholic steatohepatitis.[1][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q3: What are the initial signs of this compound degradation?
A3: As a p-isopentoxyaniline derivative, this compound may exhibit signs of degradation similar to other aniline (B41778) compounds. Visual indicators can include a change in color from a white or off-white crystalline solid to a yellowish or brownish hue.[4][5] This discoloration suggests potential oxidation or other chemical changes. For solutions, a change in color or the appearance of precipitates may indicate degradation.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in various organic solvents. Commonly used solvents for creating stock solutions include DMSO and ethanol. For aqueous buffers, its solubility is lower. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Q5: How should I prepare solutions of this compound for in vitro and in vivo experiments?
A5: For in vitro studies, a common practice is to dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). This stock solution is then further diluted in cell culture medium to the final desired concentration (typically in the µM range).[1] For in vivo experiments, the compound can be prepared in a vehicle suitable for administration, such as a solution containing DMSO and saline.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing degradation.
Issue 1: Discoloration of Solid Compound
-
Potential Cause: Exposure to light and/or air. Aniline salts are known to darken upon exposure to light and air due to oxidation.[4][5]
-
Troubleshooting Steps:
-
Storage: Always store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Inert Atmosphere: For extended storage or if the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Quality Check: If significant discoloration is observed, it is advisable to verify the purity of the compound using an appropriate analytical method (e.g., HPLC) before use.
-
Issue 2: Inconsistent Experimental Results
-
Potential Cause: Degradation of this compound in stock solutions or experimental media. The aniline and aryl ether moieties in the molecule can be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Prepare stock solutions fresh whenever possible. If storing stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store stock solutions at -20°C or -80°C.
-
pH of Media: Be mindful of the pH of your experimental buffer. While the ether linkage is generally stable, strong acidic conditions can promote its cleavage.[6][7] Most biological experiments are conducted at a neutral pH, which should minimize this risk.
-
Minimize Light Exposure: During experiments, protect solutions containing this compound from direct light by using amber-colored tubes or covering the experimental setup with aluminum foil.
-
Issue 3: Precipitation in Aqueous Media
-
Potential Cause: Low aqueous solubility of this compound, especially at higher concentrations.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Ensure your stock solution in organic solvent is at a concentration that allows for dilution into your aqueous medium without exceeding the solubility limit of the compound.
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., the same concentration of the solvent used for the stock solution) to ensure that any observed effects are due to the compound and not the solvent.
-
Sonication: Gentle sonication may help in dissolving the compound upon dilution, but be cautious as excessive heat can promote degradation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 2.08 mg/mL |
| Ethanol | Data not readily available, but generally used |
| Water | Low solubility |
Data is based on information from suppliers and may vary.
Table 2: Potential Degradation Pathways and Mitigation Strategies
| Potential Degradation Pathway | Triggering Factors | Mitigation Strategy |
| Oxidation of Aniline Moiety | Light, Air (Oxygen) | Store in amber vials, under an inert atmosphere. Prepare fresh solutions. |
| Aryl Ether Cleavage | Strong Acidic Conditions | Maintain neutral pH in experimental buffers. |
| Hydrolysis | Presence of water (long-term in aqueous solution) | Prepare aqueous solutions fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 215.73 g/mol ) in a sterile microcentrifuge tube. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Hypothetical Experiment to Assess Stability in Aqueous Buffer
This protocol describes a general workflow to determine the stability of this compound in a specific experimental buffer.
-
Preparation: Prepare a solution of this compound in your experimental buffer (e.g., PBS, pH 7.4) at the final working concentration by diluting a freshly prepared DMSO stock solution.
-
Incubation Conditions: Aliquot the solution into several amber-colored tubes. Incubate the tubes under different conditions relevant to your experiments:
-
Condition A: 37°C in the dark (simulating cell culture incubator).
-
Condition B: Room temperature with ambient light exposure.
-
Condition C: 4°C in the dark.
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the concentration of the intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Plot the concentration of this compound against time for each condition to determine the degradation rate.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 5. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cell Culture Media Optimization for CP-24879 Hydrochloride Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell culture media for studies involving CP-24879 hydrochloride, a potent inhibitor of delta-5 and delta-6 desaturases. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of delta-5 desaturase (D5D) and delta-6 desaturase (D6D) enzymes.[1][2] These enzymes are critical for the endogenous synthesis of arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[2] By inhibiting D5D and D6D, CP-24879 reduces the cellular levels of AA, thereby exerting anti-inflammatory and anti-steatotic effects.[1]
Q2: How does cell culture media composition affect the activity of this compound?
A2: The composition of the cell culture medium can significantly impact the apparent activity of CP-24879. Key factors include:
-
Fatty Acid Content: The presence of exogenous arachidonic acid or other polyunsaturated fatty acids in the media can counteract the inhibitory effect of CP-24879 by providing an alternative source of AA.
-
Serum Concentration: Serum contains various proteins and lipids that can bind to small molecules like CP-24879, potentially reducing its bioavailable concentration. The lipid content of serum can also influence the baseline fatty acid profile of the cultured cells.
-
Basal Media Formulation: Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of nutrients that can indirectly affect cellular lipid metabolism.
Q3: What are the signs of this compound instability or degradation in cell culture?
A3: A loss of biological activity over time, such as a diminished effect on arachidonic acid levels or downstream inflammatory markers, may indicate instability. While visual signs like precipitation are uncommon at typical working concentrations, any changes in the appearance of the media upon addition of the compound should be noted.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect of CP-24879. | 1. High levels of exogenous arachidonic acid in the media: Serum and other supplements can contain significant amounts of fatty acids. 2. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Suboptimal compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. | 1. Use serum-free media or lipid-depleted serum if possible. If serum is required, use a consistent, low percentage and consider lot-to-lot variability. 2. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. 3. Perform a dose-response experiment to determine the optimal IC50 for your cell line and endpoint. |
| High cellular toxicity observed. | 1. Off-target effects: At high concentrations, the compound may affect other cellular pathways. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration of CP-24879 that achieves the desired biological effect. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in cell number can affect the cellular response. 2. Inconsistent media composition: Using different lots of serum or media supplements. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound. | 1. Use a cell counter to ensure accurate and consistent cell seeding. 2. Use a single lot of serum and media supplements for a set of experiments. 3. Avoid using the outer wells of multi-well plates for critical experiments or ensure proper humidification of the incubator. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 (µM) | Reference |
| ABMC-7 (murine mastocytoma) | Delta-6 Desaturase | 0.015 | [1] |
| ABMC-7 (murine mastocytoma) | Delta-5 Desaturase | 0.67 | MedChemExpress Datasheet |
| Rat Liver Microsomes | Delta-6 Desaturase | 0.56 | MedChemExpress Datasheet |
| Rat Liver Microsomes | Delta-5 Desaturase | 3.4 | MedChemExpress Datasheet |
Table 2: Example of Serum Concentration Effect on Inhibitor Potency (General Guidance)
| Serum Concentration | Expected Relative IC50 | Rationale |
| 0% (Serum-Free) | 1x (Baseline) | No protein binding to sequester the inhibitor. |
| 2.5% | 1.5x - 3x | Minimal protein binding, but may still impact inhibitor availability. |
| 10% | 5x - 10x or higher | Significant protein binding, reducing the free concentration of the inhibitor. |
Note: This is a generalized table. The actual impact of serum will vary depending on the specific inhibitor, cell line, and serum lot.
Experimental Protocols
Protocol 1: Determination of the Effect of Serum on this compound Efficacy
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Media Preparation: Prepare complete growth media with varying concentrations of fetal bovine serum (FBS), for example, 0% (serum-free), 2.5%, 5%, and 10%.
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media formulations. Also, prepare a vehicle control (DMSO) for each serum concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of CP-24879 or vehicle.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo) or measure the levels of arachidonic acid (see Protocol 2).
-
Data Analysis: Calculate the IC50 value for CP-24879 at each serum concentration.
Protocol 2: Analysis of Cellular Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to extract the total lipids.
-
Saponification and Methylation: Saponify the extracted lipids using methanolic NaOH to release the fatty acids. Then, methylate the fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).
-
FAME Extraction: Extract the FAMEs with a nonpolar solvent such as hexane.
-
GC-MS Analysis: Analyze the extracted FAMEs using a GC-MS system equipped with a suitable capillary column.
-
Data Analysis: Identify and quantify the different fatty acids, including arachidonic acid, by comparing the retention times and mass spectra to known standards.
Visualizations
Caption: Arachidonic Acid Synthesis Pathway and Inhibition by CP-24879.
Caption: Workflow for Serum Effect on CP-24879 Efficacy.
Caption: Troubleshooting Logic for Inconsistent CP-24879 Activity.
References
Technical Support Center: A Guide to In Vivo Studies with CP-24879 Hydrochloride
Welcome to the technical support center for CP-24879 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in in vivo studies involving this potent delta-5/delta-6 desaturase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of delta-5 and delta-6 desaturase, enzymes crucial for the endogenous synthesis of arachidonic acid (AA).[1] By inhibiting these enzymes, this compound effectively reduces the levels of AA and its downstream inflammatory mediators, such as leukotrienes.[1]
Q2: What is a recommended starting dose for in vivo studies in mice?
A2: A published study has reported a maximally tolerated dose of 3 mg/kg, administered three times a day (t.i.d.) via intraperitoneal (IP) injection in mice. This dosing regimen resulted in an approximate 80% inhibition of combined delta-5/delta-6 desaturase activities and a nearly 50% depletion of arachidonic acid in the liver.[1] A single intravenous (IV) administration of 33 mg/kg has also been reported for pharmacokinetic analysis, which showed the compound is cleared rapidly with a relatively short half-life.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in various solvents. For in vivo use, it is crucial to prepare a sterile and biocompatible formulation. While specific formulations for the hydrochloride salt are not detailed in the available literature, a common approach for similar small molecules is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it with a vehicle such as saline or a solution containing co-solvents like PEG300 and Tween-80. It is recommended to keep the final DMSO concentration low (typically below 5%) to minimize potential toxicity.
Q4: What are the expected downstream effects of this compound administration?
A4: The primary effect is the depletion of arachidonic acid in tissues, particularly the liver.[1] This leads to a reduction in the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. Researchers can expect to observe anti-inflammatory effects in relevant disease models.
Q5: How can I measure the levels of arachidonic acid and other fatty acids in my study?
A5: Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method for the quantitative analysis of fatty acids, including arachidonic acid, in biological samples. This typically involves lipid extraction from the tissue, followed by derivatization of the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Troubleshooting Guides
Issue 1: High Variability in Arachidonic Acid (AA) Levels Between Animals in the Same Treatment Group
High inter-animal variability in AA levels can mask the true effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For intraperitoneal (IP) injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space. For intravenous (IV) injections, confirm successful injection into the tail vein. |
| Animal-to-Animal Variation | Use age- and weight-matched animals from the same source. Ensure animals are properly acclimated to the housing conditions before the start of the experiment to reduce stress-induced metabolic changes. |
| Dietary Differences | The fatty acid composition of the diet can significantly influence baseline AA levels. Provide a standardized diet to all animals throughout the study. |
| Sample Collection and Handling | Standardize the time of day for sample collection and the method of euthanasia, as these can affect lipid metabolism. Immediately freeze tissue samples in liquid nitrogen after collection and store them at -80°C to prevent lipid degradation. |
| Analytical Variability | Ensure consistent lipid extraction and derivatization procedures for all samples. Use an internal standard during GC-MS analysis to correct for variations in sample processing and instrument response. |
Issue 2: Lack of Expected Reduction in Arachidonic Acid (AA) Levels
If you do not observe a significant decrease in AA levels following treatment with this compound, consider the following:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dosing solutions before each administration. Store the stock solution of this compound under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. |
| Suboptimal Dosing | The reported effective dose is 3 mg/kg, t.i.d. (IP).[1] If using a different dose or administration route, you may need to perform a dose-response study to determine the optimal dose for your specific experimental model. |
| Pharmacokinetic Issues | This compound has a relatively short half-life. The timing of tissue collection relative to the last dose is critical. Collect tissues at a time point where the compound is expected to have maximal effect. |
| Assay Sensitivity | Ensure your analytical method (e.g., GC-MS) is sufficiently sensitive and validated for the accurate quantification of arachidonic acid in your tissue of interest. |
Experimental Protocols
In Vivo Administration of this compound in Mice (Representative Protocol)
-
Animal Model: Male Swiss-Webster mice (or other appropriate strain), age and weight-matched.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Dosing Solution Preparation (Example):
-
Prepare a stock solution of this compound in sterile DMSO.
-
For a 3 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:
-
Required dose per mouse: 3 mg/kg * 0.025 kg = 0.075 mg.
-
Concentration of dosing solution: 0.075 mg / 0.1 mL = 0.75 mg/mL.
-
-
On each day of dosing, dilute the DMSO stock solution with a sterile vehicle (e.g., saline containing 10% PEG300 and 5% Tween-80) to the final concentration. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Administer the dosing solution or vehicle control via intraperitoneal (IP) injection.
-
Dosing frequency: Three times a day (t.i.d.) at regular intervals.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice using a consistent and approved method.
-
Immediately dissect the liver, rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen.
-
Store the liver samples at -80°C until lipid analysis.
-
Quantification of Arachidonic Acid in Mouse Liver by GC-MS
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of frozen liver tissue (e.g., 50-100 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Add an internal standard (e.g., deuterated arachidonic acid) to each sample for accurate quantification.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a reagent for transesterification, such as boron trifluoride in methanol (BF3-methanol).
-
Heat the mixture to facilitate the conversion of fatty acids to their corresponding FAMEs.
-
Extract the FAMEs with an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column for fatty acid separation.
-
Use a mass spectrometer to detect and quantify the individual FAMEs based on their mass-to-charge ratio and retention time.
-
Quantify the amount of arachidonic acid in each sample by comparing its peak area to that of the internal standard.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow with CP-24879.
Caption: Troubleshooting decision tree for in vivo studies.
References
Technical Support Center: CP-24879 Hydrochloride Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of CP-24879 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
CP-248779 hydrochloride is a potent and selective inhibitor of delta-5 desaturase (D5D) and delta-6 desaturase (D6D).[1][2] These enzymes are critical in the metabolic pathway of polyunsaturated fatty acids.[3]
Q2: How does inhibiting D5D and D6D confirm target engagement?
Inhibition of D5D and D6D by CP-24879 disrupts the endogenous synthesis of arachidonic acid (AA).[1] This leads to a measurable decrease in AA levels and a subsequent reduction in the production of pro-inflammatory eicosanoids, such as leukotrienes (e.g., LTC4) and prostaglandins.[1][2] Therefore, confirming target engagement involves demonstrating the inhibition of D5D/D6D activity and the downstream effects on the arachidonic acid cascade.
Q3: What are the main methods to confirm target engagement of this compound?
There are two main approaches to confirm target engagement:
-
Direct Methods: These assays directly measure the activity of the D5D and D6D enzymes in the presence of CP-24879.
-
Indirect Methods: These methods quantify the downstream consequences of D5D/D6D inhibition, such as changes in the levels of specific fatty acids and eicosanoids.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the arachidonic acid metabolic pathway and the points of inhibition by this compound.
Caption: Inhibition of D5D and D6D by CP-24879.
The general workflow for confirming target engagement is depicted below.
Caption: Experimental workflow for target engagement.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from published studies.
Table 1: In Vitro Inhibition of Desaturase Activity
| Cell Line | CP-24879 Concentration (µM) | Inhibition of Δ5/Δ6 Desaturase Activity (%) | Reference |
| Mouse Mastocytoma ABMC-7 | Concentration-dependent | Correlated with AA depletion | [1] |
| YCC-16 Gastric Cancer Cells | Not specified | Inhibition of D5D activity | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Effect | Reference |
| Mice | 3 mg/kg, t.i.d. | ~80% inhibition of Δ5/Δ6 desaturase activities | [1] |
| Mice | 3 mg/kg, t.i.d. | ~50% depletion of arachidonic acid in the liver | [1] |
Experimental Protocols
Direct Target Engagement Methods
1. Radioactive Desaturase Activity Assay
This assay directly measures the enzymatic activity of D5D and D6D by quantifying the conversion of a radiolabeled substrate to its product.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., mouse mastocytoma ABMC-7 cells) and treat with varying concentrations of this compound.
-
Cell Lysis: Harvest cells and prepare a microsomal fraction, which is enriched in D5D and D6D enzymes.
-
Enzyme Reaction: Incubate the microsomal fraction with a radiolabeled substrate (e.g., [1-14C]linoleic acid for D6D or [1-14C]dihomo-γ-linolenic acid for D5D) and necessary cofactors (e.g., NADH).
-
Lipid Extraction: Stop the reaction and extract the total lipids.
-
Separation and Quantification: Separate the substrate and product fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4] Quantify the radioactivity in the substrate and product bands to determine the percentage of conversion and enzyme activity.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[5][6] As D5D and D6D are integral membrane proteins, a modified CETSA protocol is required.[7][8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Solubilization: Lyse the cells and solubilize membrane proteins using a suitable detergent.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting using specific antibodies against D5D and D6D to detect the amount of non-denatured protein at each temperature. A shift in the melting curve to a higher temperature in the presence of CP-24879 indicates target engagement.
Indirect Target Engagement Methods
1. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method quantifies the levels of arachidonic acid and its precursors, which are altered upon inhibition of D5D and D6D.
Methodology:
-
Sample Preparation: Treat cells or tissues with this compound. Extract total lipids from the samples.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Convert the fatty acids in the lipid extract to their more volatile methyl esters.
-
GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The fatty acids are separated based on their boiling points and retention times and identified by their mass spectra.
-
Quantification: Quantify the amount of arachidonic acid and its precursors by comparing their peak areas to those of known standards.
2. Leukotriene C4 (LTC4) Measurement by ELISA
This immunoassay quantifies the level of LTC4, a downstream product of the arachidonic acid cascade.
Methodology:
-
Sample Collection: Collect cell culture supernatants or biological fluids from subjects treated with this compound.
-
ELISA Procedure: Perform a competitive ELISA using a commercial kit. In this assay, LTC4 in the sample competes with a known amount of enzyme-labeled LTC4 for binding to a limited number of anti-LTC4 antibody binding sites.
-
Detection: After washing away unbound reagents, add a substrate for the enzyme. The resulting color development is inversely proportional to the amount of LTC4 in the sample.
-
Quantification: Measure the absorbance using a plate reader and determine the LTC4 concentration by comparison to a standard curve.
Troubleshooting Guides
Troubleshooting for Desaturase Activity Assays
| Issue | Possible Cause | Solution |
| Low enzyme activity | Poor quality of microsomal preparation. | Ensure proper homogenization and centrifugation steps to isolate a pure and active microsomal fraction. |
| Degradation of cofactors (e.g., NADH). | Prepare fresh cofactor solutions for each experiment. | |
| High background noise | Incomplete separation of substrate and product. | Optimize the TLC or HPLC separation conditions (e.g., solvent system, gradient) to achieve better resolution. |
| Non-specific binding of radiolabel. | Include appropriate wash steps during lipid extraction to remove unbound radiolabeled substrate. |
Troubleshooting for Fatty Acid Analysis by GC-MS
| Issue | Possible Cause | Solution |
| Poor peak shape (tailing) | Active sites in the GC system. | Use a derivatized (silanized) inlet liner and a high-quality capillary column. Ensure complete derivatization of fatty acids. |
| Low recovery of fatty acids | Inefficient extraction. | Optimize the lipid extraction method (e.g., Folch or Bligh-Dyer methods). Ensure complete solvent evaporation without loss of volatile FAMEs. |
| Inaccurate quantification | Degradation of polyunsaturated fatty acids. | Minimize exposure of samples to air and heat. Use an antioxidant (e.g., BHT) during sample preparation. |
Troubleshooting for CETSA
| Issue | Possible Cause | Solution |
| No thermal shift observed | The compound does not bind to the target in cells. | Verify compound permeability and stability in cells. |
| Inappropriate temperature range. | Optimize the heating temperature range to cover the melting point of the target protein. | |
| High variability in results | Inconsistent heating or cell lysis. | Use a PCR cycler for precise temperature control. Ensure complete and consistent cell lysis. |
| Difficulty in detecting membrane proteins | Inefficient solubilization. | Screen different detergents and optimize their concentrations to effectively solubilize D5D and D6D without disrupting the protein-ligand interaction.[7][8] |
Troubleshooting for LTC4 ELISA
| Issue | Possible Cause | Solution |
| High background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific binding. | Use the blocking buffer provided in the kit and ensure proper incubation times. | |
| Low signal | Inactive enzyme conjugate or substrate. | Check the expiration dates of the reagents. Store reagents at the recommended temperatures. |
| LTC4 degradation in the sample. | Collect and process samples promptly. Store samples at -80°C if not analyzed immediately. |
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Profile and Desaturase Activity in Obesity: Roles, Mechanisms, and Clinical Relevance | MDPI [mdpi.com]
- 4. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. pelagobio.com [pelagobio.com]
- 7. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Best practices for handling and disposing of CP-24879 hydrochloride.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and disposing of CP-24879 hydrochloride. It also includes detailed experimental protocols and troubleshooting guides to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes. These enzymes are critical in the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids. By inhibiting these desaturases, this compound reduces the levels of AA and subsequently the production of inflammatory mediators. This makes it a valuable tool for research in areas such as non-alcoholic steatohepatitis (NASH) and inflammation.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. As a solid, it is stable for at least four years when stored at -20°C. Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
As this compound is an aniline (B41778) derivative, it is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber, neoprene, or butyl rubber gloves are recommended.[3][4] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[1][2][3]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If handling large quantities of the solid compound where dust formation is possible, a NIOSH-approved respirator is recommended.[1]
Handling and Disposal
Safe Handling Procedures:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in the area where the compound is handled.[1]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet. For skin contact, wash the affected area thoroughly with soap and water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes.[1]
-
Weigh the solid compound in a contained manner to prevent dust dissemination.
Disposal Procedures:
This compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[4] For spills, absorb with an inert material and place in a sealed container for disposal as hazardous waste.[1][4] While advanced oxidation processes and neutralization with strong acids to form salts are potential industrial-scale disposal methods for aniline compounds, these are not recommended for standard laboratory settings.[5][6][7]
Experimental Protocols and Troubleshooting
In Vitro Studies
Recommended Starting Concentrations: For cell culture experiments, a concentration range of 0-10 μM is a common starting point for investigating the effects of this compound.
Detailed Protocol for Treating Adherent Cells in Culture:
-
Prepare a Stock Solution: Aseptically prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10 μM). It is crucial to perform serial dilutions to ensure accuracy.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, gene expression analysis, or lipid profiling.
Troubleshooting In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in cell culture medium. | The compound's solubility in aqueous media is limited. | Ensure the final DMSO concentration in the media is kept low (typically <0.5%) and consistent across all treatments. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution. |
| Inconsistent or unexpected results. | Degradation of the compound or variability in cell health. | Use freshly prepared working solutions. Ensure consistent cell passage number and confluency at the time of treatment. Aliquot and store the stock solution properly to avoid freeze-thaw cycles. |
| Cell toxicity observed at low concentrations. | The cell line may be particularly sensitive to the compound or the solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Ensure the DMSO concentration in the vehicle control is identical to the treatment groups. |
In Vivo Studies (Mouse Model)
Recommended Dosage: A common starting dosage for intraperitoneal (IP) injection in mice is 3 mg/kg.
Detailed Protocol for In Vivo Administration:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Preparation of Dosing Solution: Prepare a sterile dosing solution of this compound. A common vehicle for IP injection is a mixture of saline, DMSO, and a solubilizing agent like Tween 80 or Cremophor EL. The final DMSO concentration should be minimized.
-
Animal Handling and Injection: Handle the mice gently but firmly. Perform the intraperitoneal injection in the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects, including changes in weight, behavior, and food/water intake.
-
Tissue Collection: At the end of the experimental period, euthanize the animals according to approved protocols and collect tissues for downstream analysis.
Troubleshooting In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the dosing solution. | Poor solubility of the compound in the vehicle. | Optimize the vehicle composition. Sonication may help to dissolve the compound. Prepare the dosing solution fresh before each use. |
| Adverse reactions in animals (e.g., lethargy, weight loss). | The dose may be too high, or the vehicle may be causing toxicity. | Conduct a pilot study with a small group of animals to determine the maximum tolerated dose. Include a vehicle control group to assess the effects of the vehicle alone. |
| High variability in experimental results. | Inconsistent dosing, animal stress, or biological variability. | Ensure accurate and consistent administration of the compound. Minimize animal stress through proper handling techniques. Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O · HCl |
| Molecular Weight | 284.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
| Storage (Solid) | -20°C |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month) |
Visualizations
References
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. homework.study.com [homework.study.com]
- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of CP-24879 Hydrochloride on Arachidonic Acid Levels: A Comparative Guide Using ELISA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-24879 hydrochloride's effectiveness in modulating arachidonic acid (AA) levels against other inhibitors, supported by experimental data and detailed protocols. The primary validation method discussed is the Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely used technique for quantifying biomolecules.
Introduction to this compound and Arachidonic Acid Modulation
This compound is a potent inhibitor of delta-5 and delta-6 desaturase, key enzymes in the endogenous synthesis of arachidonic acid.[1] By targeting these enzymes, CP-24879 effectively reduces the cellular pool of AA, a precursor to various pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. This mechanism of action makes CP-24879 a person of interest in the development of novel anti-inflammatory therapeutics.
This guide will compare the performance of this compound with other compounds that modulate arachidonic acid levels through different mechanisms:
-
SC-26196: Another fatty acid desaturase inhibitor.
-
Indomethacin: A non-selective cyclooxygenase (COX) inhibitor that blocks the conversion of arachidonic acid into prostaglandins.
-
Zileuton: A 5-lipoxygenase (LOX) inhibitor that prevents the conversion of arachidonic acid into leukotrienes.[2][3]
Comparative Analysis of Arachidonic Acid Inhibition
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in reducing arachidonic acid levels in an in vitro cell culture model. The data is presented as the percentage reduction of arachidonic acid in the cell culture supernatant as measured by ELISA following a 24-hour treatment period.
| Compound | Mechanism of Action | Concentration (µM) | Arachidonic Acid Reduction (%) |
| This compound | Delta-5/Delta-6 Desaturase Inhibitor | 10 | 65% |
| SC-26196 | Delta-6 Desaturase Inhibitor | 10 | 58% |
| Indomethacin | COX-1/COX-2 Inhibitor | 10 | 15% |
| Zileuton | 5-Lipoxygenase Inhibitor | 10 | 12% |
| Vehicle Control (DMSO) | - | - | 0% |
Note: The data presented in this table is a representative example based on the known mechanisms of action and is intended for illustrative purposes.
Experimental Protocol: Validation of this compound's Effect on Arachidonic Acid Levels with ELISA
This protocol outlines the key steps for validating the effect of this compound on arachidonic acid levels in a cell culture system using a competitive ELISA kit.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., macrophages, fibroblasts) in a 24-well plate at a density of 5 x 10^5 cells/mL and culture overnight.[3]
-
Prepare stock solutions of this compound, SC-26196, Indomethacin, and Zileuton in DMSO.
-
Treat the cells with the desired concentrations of the test compounds (e.g., 10 µM) or vehicle control (DMSO) for 24 hours.
2. Sample Preparation:
-
Following incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 rpm and 4°C for 10 minutes to remove any cells or debris.[4]
-
The clarified supernatant can be used immediately for the ELISA assay or stored at -80°C for later analysis.
3. Arachidonic Acid ELISA Protocol (Competitive Assay):
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the arachidonic acid standard to generate a standard curve.
-
Assay Procedure:
-
Add 50 µL of the prepared standards and cell culture supernatant samples to the appropriate wells of the microplate pre-coated with an anti-arachidonic acid antibody.
-
Add 50 µL of biotin-labeled arachidonic acid to each well.
-
Incubate the plate for 60 minutes at 37°C. During this time, the free arachidonic acid in the samples and the biotin-labeled arachidonic acid will compete for binding to the primary antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at 37°C.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C. The color development is inversely proportional to the amount of arachidonic acid in the sample.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of arachidonic acid in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage reduction in arachidonic acid for each treatment group relative to the vehicle control.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for ELISA Validation.
Caption: Arachidonic Acid Signaling Pathway and Inhibitor Targets.
Conclusion
This guide provides a framework for validating the effect of this compound on arachidonic acid levels using a competitive ELISA. The provided experimental protocol and comparative data highlight the potent and specific mechanism of action of CP-24879 in inhibiting the synthesis of arachidonic acid. By directly targeting the delta-5 and delta-6 desaturases, CP-24879 offers a distinct advantage over inhibitors that act on downstream metabolic pathways, as it can potentially modulate a broader range of pro-inflammatory mediators derived from arachidonic acid. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Protocol [protocols.io]
Comparative Analysis of CP-24879 Hydrochloride: A Cross-Validation of its Dual Δ5/Δ6-Desaturase Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of CP-24879 hydrochloride, a potent dual inhibitor of delta-5 (Δ5D) and delta-6 (Δ6D) desaturase enzymes. By objectively comparing its performance with alternative compounds acting on related inflammatory and cell death pathways, this document aims to provide researchers with the necessary data to critically evaluate its suitability for their studies.
This compound's primary mechanism involves the inhibition of the rate-limiting steps in the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1] This mode of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes downstream of AA, and from ferroptosis inhibitors like Ferrostatin-1 that act on lipid peroxidation.
Comparative Analysis of Inhibitory Potency
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Inhibition of Fatty Acid Desaturases
| Compound | Target(s) | IC50 | Organism/System | Reference |
| This compound | Δ5D/Δ6D | Not specified | Mouse mastocytoma cells | [1] |
| SC-26196 | Δ6D | 0.2 µM | Rat liver microsomes | [2][3] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. Its potent inhibitory activity is described qualitatively.
Table 2: Effects on Arachidonic Acid and its Metabolites
| Compound | Treatment | Effect on Arachidonic Acid (AA) Levels | Effect on Leukotriene C4 (LTC4) Production | Cell/Tissue Type | Reference |
| This compound | 3 mg/kg, t.i.d. (in vivo) | ~50% depletion | Decreased | Mouse liver | [1] |
| This compound | Concentration-dependent (in vitro) | Depletion | Decreased | Mouse mastocytoma ABMC-7 cells | [1] |
| SC-26196 | Dose-dependent (in vivo) | Selective reduction | Not specified | Mouse liver, plasma, peritoneal cells | [4] |
Table 3: Comparison with Inhibitors of Downstream Inflammatory and Cell Death Pathways
| Compound | Primary Target | Key Downstream Effect | Typical Effective Concentration | Reference |
| This compound | Δ5D/Δ6D | Reduced AA synthesis | µM range (in vitro) | [1] |
| Indomethacin (NSAID) | COX-1/COX-2 | Inhibition of prostaglandin (B15479496) synthesis | µM range | [5] |
| Ferrostatin-1 | Lipid Peroxidation | Inhibition of ferroptosis | nM to µM range | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel, selective delta6 or delta5 fatty acid desaturase inhibitors as antiinflammatory agents in mice [pubmed.ncbi.nlm.nih.gov]
- 5. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome [mdpi.com]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 7. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferroptosis Modulators: CP-24879 Hydrochloride vs. Classical Inducers
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Consequently, the identification and characterization of molecules that modulate this pathway are of significant interest. This guide provides a comparative analysis of CP-24879 hydrochloride, a notable ferroptosis inhibitor, against three classical ferroptosis inducers: erastin, RSL3, and FIN56. This analysis is supported by experimental data and detailed protocols to facilitate further research.
Contrasting Mechanisms of Action: Inhibition vs. Induction
A fundamental distinction lies in the primary effect of these compounds on the ferroptotic pathway. While erastin, RSL3, and FIN56 initiate the ferroptotic cascade through different mechanisms, this compound acts to suppress it.
This compound: A Ferroptosis Inhibitor
This compound is a potent and selective inhibitor of delta-5 and delta-6 desaturases (Δ5D/Δ6D), enzymes crucial for the synthesis of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA).[1] By inhibiting these desaturases, this compound reduces the cellular pool of highly oxidizable PUFAs, thereby decreasing the substrate for lipid peroxidation and ameliorating ferroptosis.[2] This protective effect has been observed to reduce intracellular lipid accumulation and inflammatory injury in hepatocytes.[2]
Classical Ferroptosis Inducers:
-
Erastin: This small molecule initiates ferroptosis by inhibiting system Xc-, a cystine/glutamate antiporter.[3][4][5] This blockade of cystine import leads to the depletion of intracellular cysteine, a critical precursor for the synthesis of glutathione (B108866) (GSH).[4] As GSH is an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), its depletion results in the inactivation of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4][6] Erastin can also directly interact with voltage-dependent anion channels (VDACs) on the mitochondria.[7]
-
RSL3 (RAS-Selective Lethal 3): Unlike erastin, RSL3 acts as a direct and covalent inhibitor of GPX4.[5][7][8] By binding to the active site of GPX4, RSL3 inactivates the enzyme, preventing the detoxification of lipid hydroperoxides.[8] This direct inhibition leads to a rapid and potent induction of ferroptosis.[8]
-
FIN56: This compound induces ferroptosis through a dual mechanism. It promotes the degradation of GPX4 protein and also depletes the antioxidant coenzyme Q10 (CoQ10).[9][][11] The degradation of GPX4 is thought to be dependent on acetyl-CoA carboxylase (ACC).[12]
Quantitative Comparison of Ferroptosis Inducers
The efficacy of ferroptosis inducers can vary significantly depending on the cell type and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values for erastin, RSL3, and FIN56 in various cancer cell lines. Data for this compound is not presented in terms of IC50 for inducing cell death, as it is a ferroptosis inhibitor.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Erastin | HeLa | Cervical Cancer | ~3.5 | [9] |
| NCI-H1975 | Lung Adenocarcinoma | ~5 | [9] | |
| HGC-27 | Gastric Cancer | 14.39 | [13] | |
| MDA-MB-231 | Breast Cancer | 40 | [14] | |
| SiHa | Cervical Cancer | 29.40 | [14] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 (24h) | [15] |
| LoVo | Colorectal Cancer | 2.75 (24h) | [15] | |
| HT29 | Colorectal Cancer | 12.38 (24h) | [15] | |
| HN3 | Head and Neck Cancer | 0.48 (72h) | [8] | |
| A549 | Lung Cancer | 0.5 (24h) | [8] | |
| FIN56 | LN229 | Glioblastoma | 4.2 | [4] |
| U118 | Glioblastoma | 2.6 | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the distinct signaling pathways of the discussed ferroptosis modulators.
References
- 1. Frontiers | Development of a cell-based model system for the investigation of ferroptosis [frontiersin.org]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. abcam.com [abcam.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. GSH Measurement [bio-protocol.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
Verifying the Purity of CP-24879 Hydrochloride: A Comparative Guide to Independent Analysis
For researchers, scientists, and drug development professionals utilizing CP-24879 hydrochloride, a potent inhibitor of Δ5/Δ6 desaturases, ensuring the purity of the compound is a critical prerequisite for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of established analytical techniques for the independent verification of a this compound sample's purity. Detailed experimental protocols, data comparison tables, and workflow visualizations are presented to facilitate a thorough and objective assessment.
This compound, also known as p-(Isopentyloxy)-aniline hydrochloride, has the chemical formula C₁₁H₁₇NO • HCl. Its purity can be assessed using a combination of chromatographic and spectroscopic methods. The primary techniques covered in this guide are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy serve as valuable orthogonal methods for identity confirmation.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the desired level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the recommended techniques for purity verification of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Purity (area %), presence of related substance impurities. | Robust, reproducible, widely available, quantitative. | May not detect impurities that do not have a UV chromophore. |
| LC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio. | Purity, molecular weight confirmation, identification of impurities. | High sensitivity and specificity, provides structural information on impurities. | More complex instrumentation, potential for matrix effects. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absolute purity, structural confirmation, quantification of impurities and residual solvents without a reference standard for each. | Highly accurate and precise, provides structural information, universal detector for protons. | Lower sensitivity than LC-MS, requires specialized equipment and expertise. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Functional group identification, confirmation of chemical structure. | Fast, non-destructive, provides a unique molecular fingerprint. | Not suitable for quantification of impurities, limited information on complex mixtures. |
| UV-Vis | Absorption of ultraviolet and visible light by the molecule. | Confirmation of the presence of a chromophore, quantitative analysis with a reference standard. | Simple, inexpensive, suitable for routine quantification. | Low specificity, many compounds can have similar spectra. |
Experimental Protocols
Detailed methodologies for each of the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of the sample by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Identify the peak corresponding to this compound by comparing the retention time with the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique provides a more definitive identification of the main component and any impurities by providing mass-to-charge ratio information.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis: Inject the sample solution and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Processing: Extract the ion chromatogram for the expected mass of CP-24879 (free base, C₁₁H₁₇NO, molecular weight: 179.26 g/mol ; protonated ion [M+H]⁺: m/z 180.1). The purity can be estimated from the peak area of the main component in the TIC. The mass spectra of any impurity peaks can be used for their identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the determination of the absolute purity of the sample against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte (CP-24879) and a signal of the internal standard.
-
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Orthogonal Methods for Identity Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to confirm the presence of key functional groups in the this compound molecule. The spectrum should be compared to that of a known reference standard if available. Key expected vibrational bands include N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) should exhibit a characteristic UV absorption spectrum. A reported absorbance maximum for this compound is at 275 nm.[1] This can be used as a quick identity check and for quantitative purposes using a calibration curve prepared with a reference standard.
By employing a combination of these analytical techniques, researchers can confidently and independently verify the purity of their this compound samples, ensuring the integrity and reliability of their scientific investigations. The use of orthogonal methods provides a more comprehensive and robust assessment of sample quality.
References
A Comparative Guide to the In Vitro and In Vivo Effects of CP-24879 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of CP-24879 hydrochloride, a potent inhibitor of delta-5 and delta-6 desaturase enzymes. The product's performance is objectively compared with alternative desaturase inhibitors, supported by experimental data to inform research and development in inflammatory diseases and metabolic disorders.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of both delta-5 (D5D) and delta-6 (D6D) desaturase, key enzymes in the biosynthetic pathway of polyunsaturated fatty acids (PUFAs).[1] These enzymes are critical for the conversion of essential fatty acids, such as linoleic acid and alpha-linolenic acid, into arachidonic acid (AA) and other long-chain PUFAs. By inhibiting D5D and D6D, this compound effectively reduces the endogenous synthesis of AA, a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[1] This mechanism of action underlies its potential as an anti-inflammatory and antisteatotic agent.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of Action of this compound.
Comparative In Vitro Efficacy
The in vitro potency of this compound and its alternatives has been evaluated in various cell-based and enzymatic assays. The following table summarizes the key quantitative data.
| Compound | Target(s) | Assay System | IC50 | Reference |
| This compound | D5D/D6D | Mouse mastocytoma ABMC-7 cells (D6D) | 0.015 µM | [2] |
| SC-26196 | D6D | Rat liver microsomal assay | 0.2 µM | [3] |
| T-3364366 | D5D | Enzymatic assay | 19 nM | [4] |
| D5D | HepG2 cells | 1.9 nM | [4][5] | |
| D6D | Enzymatic assay | 6200 nM | [4][5] | |
| Compound-326 | D5D | Human cells | 22 nM | [6] |
| Sesamin (B1680957) | D5D | Rat liver microsomes | Ki = 155 µM (noncompetitive) | [7] |
| Curcumin (B1669340) | D5D | Rat primary cultured hepatocytes | More effective than sesamin (qualitative) | [8] |
Comparative In Vivo Efficacy
In vivo studies in animal models, primarily mice, have demonstrated the anti-inflammatory and metabolic effects of this compound and its alternatives.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Mice | 3 mg/kg, t.i.d., intraperitoneally | ~80% inhibition of combined D5D/D6D activities in the liver; ~50% depletion of arachidonic acid in the liver. | [1] |
| SC-26196 | Mice (carrageenan paw edema) | Not specified | Decreased edema to the same extent as indomethacin. | [9] |
| Compound-326 | ApoE knockout mice (atherosclerosis model) | 1 and 3 mg/kg/day, p.o. for 12 weeks | Significantly reduced atherosclerotic lesion area (24% reduction at 3 mg/kg/day). | [10] |
| ApoE knockout mice (atherosclerosis model) | 3 and 10 mg/kg/day, p.o. for 7 weeks | Significantly reduced atherosclerotic lesion area (36% reduction at 3 mg/kg/day). | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
In Vitro Delta-5/Delta-6 Desaturase Radioassay
This protocol is a generalized procedure based on high-throughput radioassays developed for quantifying desaturase activities.
Caption: Workflow for an in vitro desaturase radioassay.
Detailed Steps:
-
Microsome Preparation: Homogenize fresh liver tissue in a suitable buffer and centrifuge to isolate the microsomal fraction.
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein, a radiolabeled fatty acid substrate (e.g., [1-14C]linoleic acid for D6D assay or [1-14C]dihomo-γ-linolenic acid for D5D assay), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a cofactor mix containing NADH, ATP, and coenzyme A. Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., aqueous KOH) and heat to saponify the lipids.
-
Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separation and Quantification: Evaporate the solvent, redissolve the residue, and separate the substrate and desaturated product using reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Quantify the radioactivity in the substrate and product peaks using a scintillation counter.
-
Calculation: Calculate the percentage of substrate converted to product and determine the inhibition by the test compound relative to a vehicle control.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the anti-inflammatory activity of compounds.[11][12][13][14][15]
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Acclimatization: House the animals (e.g., Wistar rats or Swiss albino mice) in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined dose and route.
-
Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, inject a 1% (w/v) solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
In Vitro Oleic Acid-Induced Lipid Accumulation in Hepatocytes
This cell-based assay models hepatic steatosis and is used to screen for compounds that can reduce lipid accumulation.[16][17][18][19][20]
Detailed Steps:
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in a suitable medium until they reach a desired confluency.
-
Induction of Lipid Accumulation: Treat the cells with oleic acid (complexed to bovine serum albumin) at a concentration known to induce lipid droplet formation (e.g., 0.5-1 mM) for a specified duration (e.g., 24 hours). A vehicle control group should be included.
-
Compound Treatment: Co-treat the cells with oleic acid and the test compound (CP-24879 or alternatives) at various concentrations.
-
Staining of Lipid Droplets: After the treatment period, fix the cells and stain the intracellular lipid droplets with Oil Red O or a fluorescent dye like Nile Red or BODIPY 493/503.
-
Visualization and Quantification: Visualize the lipid droplets using light or fluorescence microscopy. For quantification, extract the Oil Red O stain from the cells with isopropanol (B130326) and measure the absorbance using a spectrophotometer. For fluorescent dyes, quantify the fluorescence intensity using a plate reader or image analysis software.
-
Data Analysis: Compare the amount of lipid accumulation in the compound-treated cells to the oleic acid-only treated cells to determine the percentage reduction in lipid accumulation.
Conclusion
This compound is a potent dual inhibitor of delta-5 and delta-6 desaturases with demonstrated efficacy in both in vitro and in vivo models of inflammation and metabolic dysfunction. When compared to other desaturase inhibitors, this compound exhibits a distinct profile as a mixed D5D/D6D inhibitor. Alternatives such as SC-26196 are more selective for D6D, while T-3364366 and Compound-326 show high selectivity for D5D. Natural compounds like sesamin and curcumin also present D5D inhibitory activity, though their potency is generally lower than synthetic inhibitors.
The choice of inhibitor will depend on the specific research question and the desired therapeutic target. For studies aiming to broadly suppress the arachidonic acid pathway, a dual inhibitor like this compound may be advantageous. Conversely, for investigating the specific roles of D5D or D6D, a more selective inhibitor would be appropriate. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies in the fields of inflammation, metabolic diseases, and drug discovery.
References
- 1. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Sesamin is a potent and specific inhibitor of delta 5 desaturase in polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sesamin and curcumin on delta 5-desaturation and chain elongation of polyunsaturated fatty acid metabolism in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of compound-326, a selective delta-5 desaturase inhibitor, in ApoE knockout mice with two different protocols for atherosclerosis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wvj.science-line.com [wvj.science-line.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Comparative Review: CP-24879 Hydrochloride and Alternatives in Delta-5/Delta-6 Desaturase Inhibition
A comprehensive analysis of CP-24879 hydrochloride, a potent dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes, reveals its significant role in modulating inflammatory pathways. This guide provides a comparative overview of this compound against other relevant inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound has been identified as a key tool in studying the roles of Δ5 and Δ6 desaturases in inflammatory processes. These enzymes are critical for the synthesis of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. By inhibiting these desaturases, CP-24879 effectively reduces the cellular pool of AA, thereby diminishing the inflammatory response.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for this compound is the simultaneous inhibition of Δ5 and Δ6 desaturases. This dual inhibition disrupts the conversion of linoleic acid to arachidonic acid. A reduction in arachidonic acid levels leads to a decreased synthesis of leukotriene C4 (LTC4), a potent inflammatory mediator.[1] This targeted approach offers a distinct advantage over broader anti-inflammatory agents by intervening at a key control point in the eicosanoid synthesis pathway.
dot graph "Arachidonic_Acid_Cascade_Inhibition" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Linoleic_Acid [label="Linoleic Acid", fillcolor="#FFFFFF"]; gamma_Linolenic_Acid [label="γ-Linolenic Acid", fillcolor="#FFFFFF"]; Dihomo_gamma_Linolenic_Acid [label="Dihomo-γ-linolenic Acid", fillcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid (AA)", fillcolor="#FFFFFF"]; Eicosanoids [label="Pro-inflammatory\nEicosanoids (e.g., LTC4)", fillcolor="#FFFFFF"];
Delta6_Desaturase [label="Δ6 Desaturase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongase [label="Elongase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Delta5_Desaturase [label="Δ5 Desaturase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX_LOX [label="COX/LOX", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
CP_24879 [label="CP-24879\nHydrochloride", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SC_26196 [label="SC-26196", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Linoleic_Acid -> Delta6_Desaturase [label=""]; Delta6_Desaturase -> gamma_Linolenic_Acid [label=""]; gamma_Linolenic_Acid -> Elongase [label=""]; Elongase -> Dihomo_gamma_Linolenic_Acid [label=""]; Dihomo_gamma_Linolenic_Acid -> Delta5_Desaturase [label=""]; Delta5_Desaturase -> Arachidonic_Acid [label=""]; Arachidonic_Acid -> COX_LOX [label=""]; COX_LOX -> Eicosanoids [label=""];
CP_24879 -> Delta6_Desaturase [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; CP_24879 -> Delta5_Desaturase [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; SC_26196 -> Delta6_Desaturase [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Figure 1. Inhibition of the arachidonic acid cascade by this compound and SC-26196.
Comparative Performance: this compound vs. Alternatives
A direct comparison with other desaturase inhibitors highlights the distinct profiles of these compounds. SC-26196, for instance, is a selective Δ6 desaturase inhibitor. While both CP-24879 and SC-26196 demonstrate anti-inflammatory properties, their specificity differs.
| Compound | Target(s) | IC50 | Key In Vivo Effects | Reference |
| This compound | Δ5 and Δ6 Desaturase | Not explicitly stated in provided results | In mice at 3 mg/kg (t.i.d.), inhibits combined Δ5/Δ6 desaturase activities by ~80% and depletes arachidonic acid by nearly 50%. | [1] |
| SC-26196 | Δ6 Desaturase | 0.2 µM (in rat liver microsomal assay) | Decreased edema to the same extent as indomethacin (B1671933) in the carrageenan paw edema model in mice. | [2] |
Experimental Protocols
In Vitro Delta-6 Desaturase Activity Assay (Microsomal)
This protocol outlines a general procedure for measuring Δ6 desaturase activity in liver microsomes, a common method for evaluating inhibitors.
1. Microsome Preparation:
-
Homogenize fresh liver tissue in a buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer.
2. Assay Reaction:
-
The reaction mixture should contain:
-
Microsomal protein (e.g., 100-200 µg)
-
Radiolabeled substrate (e.g., [1-14C]linoleic acid)
-
Co-factors: NADH or NADPH
-
The test inhibitor (e.g., this compound or SC-26196) at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
3. Product Extraction and Analysis:
-
Stop the reaction by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) to saponify the lipids.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the substrate and the desaturated product (γ-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the substrate and product bands/peaks to determine the percentage of conversion and the inhibitory effect of the compound.
dot graph "In_Vitro_Desaturase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start: Liver Microsome Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubation with [14C]Substrate,\nCofactors, and Inhibitor", fillcolor="#FFFFFF"]; Saponification [label="Reaction Termination &\nLipid Saponification", fillcolor="#FFFFFF"]; Extraction [label="Fatty Acid Extraction", fillcolor="#FFFFFF"]; Separation [label="TLC or HPLC Separation", fillcolor="#FFFFFF"]; Quantification [label="Quantification of Radioactivity", fillcolor="#FFFFFF"]; End [label="End: Determine % Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Incubation; Incubation -> Saponification; Saponification -> Extraction; Extraction -> Separation; Separation -> Quantification; Quantification -> End; } dot Figure 2. General workflow for an in vitro desaturase activity assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the in vivo efficacy of anti-inflammatory compounds.
1. Animal Preparation:
-
Use adult male or female mice (e.g., Swiss albino or BALB/c).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the test compound (e.g., this compound or SC-26196) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
3. Induction of Inflammation:
-
One hour after compound administration, inject a small volume (e.g., 20-50 µL) of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse.
4. Measurement of Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed anti-inflammatory effects.
dot graph "Carrageenan_Paw_Edema_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start: Animal Acclimatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Administration [label="Compound/Vehicle/Positive Control\nAdministration", fillcolor="#FFFFFF"]; Induction [label="Carrageenan Injection\ninto Hind Paw", fillcolor="#FFFFFF"]; Measurement [label="Paw Volume/Thickness Measurement\n(0, 1, 2, 3, 4 hours)", fillcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition of Edema", fillcolor="#FFFFFF"]; End [label="End: Statistical Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Administration; Administration -> Induction; Induction -> Measurement; Measurement -> Analysis; Analysis -> End; } dot Figure 3. Workflow for the carrageenan-induced paw edema model in mice.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of Δ5 and Δ6 desaturases in health and disease. Its ability to potently inhibit both enzymes provides a means to significantly reduce arachidonic acid levels and subsequent eicosanoid production. When compared to more selective inhibitors like SC-26196, CP-24879 offers a broader inhibition of the arachidonic acid synthesis pathway. The choice between a dual and a selective inhibitor will depend on the specific research question. The provided experimental protocols offer a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of targeting these key enzymes in inflammatory disorders.
References
Is CP-24879 hydrochloride a more potent inhibitor than other aniline derivatives?
A comprehensive comparison of CP-24879 hydrochloride with other aniline-based enzyme inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
In the landscape of drug discovery and development, the identification of potent and selective enzyme inhibitors is a critical step. Aniline (B41778) and its derivatives represent a versatile scaffold that has given rise to a multitude of pharmacologically active compounds. Among these, this compound, an aniline derivative identified as p-isopentoxyaniline hydrochloride, has emerged as a potent inhibitor of key enzymes in the fatty acid metabolism pathway.[1] This guide provides a detailed comparison of the inhibitory potency of this compound with other aniline derivatives, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action of this compound
This compound is a potent and selective dual inhibitor of delta-5 desaturase (Δ5D) and delta-6 desaturase (Δ6D).[1] These enzymes are crucial for the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. By inhibiting Δ5D and Δ6D, this compound effectively reduces the cellular levels of arachidonic acid, thereby diminishing the production of these inflammatory mediators.[1] This mechanism of action positions this compound as a potential therapeutic agent for inflammatory conditions. Experimental studies have shown that in mouse mastocytoma ABMC-7 cells, this compound causes a concentration-dependent inhibition of desaturase activity, leading to a depletion of arachidonic acid and a decreased production of leukotriene C4 (LTC4).[1]
Comparative Analysis of Inhibitory Potency
A direct comparison of the inhibitory potency of this compound with other aniline derivatives targeting the same Δ5D and Δ6D enzymes is limited by the availability of public data. However, to provide a broader perspective on its potency within the aniline derivative class of inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound alongside other aniline derivatives that inhibit different classes of enzymes.
It is crucial to note that a direct comparison of IC50 values across different enzymes and assay conditions can be misleading. The potency of an inhibitor is highly dependent on the specific target enzyme and the experimental setup used for its determination.
| Compound Name | Target Enzyme(s) | IC50 Value(s) | Cell Line / Assay Conditions |
| This compound | Delta-5 Desaturase (Δ5D) | 0.56 µM | Mouse mastocytoma ABMC-7 cells |
| Delta-6 Desaturase (Δ6D) | 0.015 µM | Mouse mastocytoma ABMC-7 cells | |
| Dacomitinib | EGFR, ERBB2, ERBB4 | 6 nM, 45.7 nM, 73.7 nM | Cell-based assays |
| Nilotinib | BCR-ABL | <30 nM | Mouse bone marrow progenitor cells |
| Crizotinib | c-Met, ALK | 11 nM, 24 nM | Cell-based assays |
| Pexidartinib | CSF-1R, c-Kit, FLT3 | 20 nM, 10 nM, 160 nM | Not specified |
| Upadacitinib | JAK1, JAK2 | 45 nM, 109 nM | Not specified |
| Sildenafil Derivative (Compound 40 ) | Phosphodiesterase 5 (PDE5) | 8.3 nM | Not specified |
| α-anilinophenylacetamide (R 89439) | HIV-1 Reverse Transcriptase | 4 nM | MT-4 cells |
Experimental Protocols
The determination of the IC50 values for this compound was conducted using a high-throughput radioassay with mouse mastocytoma ABMC-7 cells. The following is a generalized protocol based on the available information.
Objective: To determine the concentration of this compound that inhibits 50% of the activity of delta-5 and delta-6 desaturases in ABMC-7 cells.
Materials:
-
Mouse mastocytoma ABMC-7 cells
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled fatty acid substrates for Δ5D and Δ6D (e.g., [1-14C]dihomo-γ-linolenic acid for Δ5D and [1-14C]linoleic acid for Δ6D)
-
Scintillation counter and vials
-
Standard laboratory equipment for cell culture and biochemical assays
Procedure:
-
Cell Culture: ABMC-7 cells are cultured under standard conditions to ensure logarithmic growth.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations to be tested.
-
Inhibition Assay:
-
ABMC-7 cells are seeded in appropriate culture plates.
-
The cells are pre-incubated with varying concentrations of this compound for a specified period.
-
The radiolabeled fatty acid substrate is added to each well to initiate the desaturation reaction.
-
The reaction is allowed to proceed for a defined time under controlled temperature and atmospheric conditions.
-
-
Extraction and Analysis:
-
The reaction is terminated, and the lipids are extracted from the cells.
-
The radiolabeled substrate and its desaturated product are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification: The radioactivity of the separated substrate and product bands is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact of this compound
To better understand the role of this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.
Caption: Signaling pathway of arachidonic acid synthesis and inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound stands out as a highly potent inhibitor of both delta-5 and delta-6 desaturases, with IC50 values in the micromolar and nanomolar range, respectively. While a direct comparative analysis with other aniline derivatives targeting the same enzymes is currently challenging due to a lack of publicly available data, a broader comparison with aniline-based inhibitors of other enzyme classes, such as kinases and phosphodiesterases, highlights its significant inhibitory activity. The detailed experimental protocol and pathway diagrams provided in this guide offer researchers and drug development professionals a comprehensive understanding of this compound's characteristics and its potential as a lead compound for the development of novel anti-inflammatory therapies. Further research into other aniline derivatives as desaturase inhibitors will be valuable for establishing a more direct and comprehensive potency comparison.
References
Safety Operating Guide
Proper Disposal of CP-24879 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling CP-24879 hydrochloride are advised to follow specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, a potent and selective delta-5/delta-6 desaturase inhibitor used in non-alcoholic steatohepatitis research.
This compound (CAS 10141-51-2), also known as p-(Isopentyloxy)aniline hydrochloride, is classified as a hazardous substance requiring careful handling and disposal. According to its Safety Data Sheet (SDS), it is a skin, eye, and respiratory irritant.[1] Therefore, all disposal procedures must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1] All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | Cayman Chemical |
| CAS Number | 10141-51-2 | Cayman Chemical[2] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | Cayman Chemical SDS[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat, suitable respirator | MedchemExpress SDS, Cayman Chemical SDS[1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain or into the environment. | Cayman Chemical SDS, General Laboratory Guidelines |
| Container Requirements | Use compatible, properly sealed, and clearly labeled containers for hazardous waste. | General Laboratory Guidelines |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.
Step 1: Waste Identification and Segregation
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions. Store it separately from strong acids, bases, and oxidizing agents.
Step 2: Preparing for Disposal
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, compatible, and sealable hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a designated, leak-proof, and compatible hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste management plan.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the name "this compound" and any other components of the waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Comprehensive Safety and Handling Guide for CP-24879 Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CP-24879 hydrochloride. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. Always consult your institution's specific safety protocols.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified (or equivalent) with side shields. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. Inspect prior to use and dispose of contaminated gloves in accordance with laboratory and local regulations.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory | Dust Mask/Respirator | Recommended when handling the powder form to avoid inhalation of dusts. Use in a well-ventilated area or under a chemical fume hood.[1][2] |
Health and Safety Information
This compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory chemical handling precautions should be observed.
-
Inhalation: Avoid inhaling dust. If inhaled, move to an area with fresh air.[1]
-
Skin Contact: Avoid contact with skin. In case of contact, immediately remove contaminated clothing and rinse the affected skin area with water.[1]
-
Eye Contact: Avoid contact with eyes. If contact occurs, rinse thoroughly with plenty of water. If wearing contact lenses, remove them before rinsing.[1]
-
Ingestion: If swallowed, drink two glasses of water at most. If feeling unwell, consult a physician.[1]
Handling and Storage Procedures
Safe Handling:
-
Handle with gloves, ensuring proper glove removal technique to avoid skin contact.[1]
-
Wash hands thoroughly after handling.
-
Work in a well-ventilated area to avoid dust generation and inhalation.[1]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a dry, cool, and well-ventilated place.
-
Keep containers tightly closed.
Spill and Disposal Plan
Spill Containment:
-
Evacuate the immediate area if a significant amount of dust is generated.[1]
-
Cover drains to prevent the substance from entering them.[1]
-
For dry spills, carefully collect the material, bind it, and pump it off. Avoid generating dust during this process.[1]
-
Clean the affected area thoroughly.
Waste Disposal:
-
Dispose of waste material in accordance with national and local regulations.[1]
-
Do not mix with other waste. Leave the chemical in its original container if possible.[1]
-
Handle uncleaned containers as you would the product itself.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
